Gelomulide A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,3R,8R,10S,11R,14S,16S)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-11-17-13(26-19(11)24)10-15-21(5)8-7-16(25-12(2)23)20(3,4)14(21)6-9-22(15)18(17)27-22/h13-16,18H,6-10H2,1-5H3/t13-,14-,15+,16+,18-,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAJKDLCGUYWFP-YNWCVRRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC3C4(CCC(C(C4CCC35C2O5)(C)C)OC(=O)C)C)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]3[C@@]4(CC[C@@H](C([C@H]4CC[C@@]35[C@@H]2O5)(C)C)OC(=O)C)C)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gelomulide A: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gelomulide A is a naturally occurring ent-abietane diterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural source of this compound, detailed experimental protocols for its isolation and characterization, a summary of its biological activities with available quantitative data, and an exploration of the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Source
This compound is a secondary metabolite produced by plant species belonging to the genus Suregada, within the family Euphorbiaceae. The primary identified natural source of this compound is Suregada multiflora , a plant species previously known by the synonym Gelonium multiflorum. This species has been the subject of phytochemical investigations that led to the initial discovery and characterization of this compound and a series of related diterpenoid lactones. While other species within the Suregada genus, such as Suregada zanzibariensis, are known to produce a variety of ent-abietane diterpenoids, Suregada multiflora remains the definitive source of this compound as reported in the foundational literature.
Isolation and Characterization
The isolation of this compound from its natural source is a multi-step process involving extraction, chromatographic separation, and spectroscopic analysis for structural elucidation.
General Experimental Protocol for Isolation from Suregada species
The following protocol is a generalized procedure based on the successful isolation of ent-abietane diterpenoids from Suregada species and reflects the common methodologies in natural product chemistry.
Plant Material Collection and Preparation:
-
The leaves of Suregada multiflora are collected and air-dried in a shaded, well-ventilated area to prevent the degradation of chemical constituents.
-
The dried leaves are then ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction:
-
The powdered plant material is subjected to exhaustive extraction with a solvent system, typically a mixture of methanol and dichloromethane (e.g., 7:3 v/v), at room temperature.[1]
-
The extraction is repeated multiple times (e.g., three times for 48 hours each) to ensure the complete recovery of the desired compounds.[1]
-
The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a viscous residue.[1]
Chromatographic Separation:
-
The crude extract is adsorbed onto silica gel.[1]
-
This mixture is then loaded onto a silica gel column (e.g., 230-400 mesh).[1]
-
The column is eluted with a gradient of increasing polarity, for example, starting with 100% isohexane and gradually increasing the proportion of ethyl acetate.[1]
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.[1]
-
Fractions containing the target compound, this compound, are pooled and may require further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to achieve high purity.
Structure Elucidation
The definitive structure of this compound was established through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the stereochemistry of the molecule.
Biological Activity
This compound has demonstrated notable biological activities, particularly in the areas of antiprotozoal and cytotoxic effects.
Antileishmanial Activity
This compound has been reported to exhibit significant antileishmanial activity. While specific IC50 values with standard deviations are not consistently available in the reviewed literature, studies have indicated that this compound displays an IC50 value below 20 µg/mL against Leishmania species. This level of activity suggests its potential as a lead compound for the development of new antileishmanial drugs.
Cytotoxic Activity
The cytotoxic potential of this compound and related ent-abietane diterpenoids has been evaluated against various cancer cell lines. The data for closely related compounds suggests that this class of molecules possesses significant antiproliferative effects.
Table 1: Cytotoxicity of ent-Abietane Diterpenoids from Euphorbia fischeriana
| Compound | Cell Line (Human Prostate Cancer) | IC50 (µM) ± SD |
| Euphonoid H (1) | C4-2B | 5.52 ± 0.65 |
| C4-2B/ENZR | 4.16 ± 0.42 | |
| Euphonoid I (2) | C4-2B | 4.49 ± 0.78 |
| C4-2B/ENZR | 5.74 ± 0.45 |
Data from Zhu et al., Molecules, 2022.[2]
Signaling Pathways
The precise signaling pathways modulated by this compound have not yet been fully elucidated. However, research on structurally similar ent-abietane diterpenoids provides insights into potential mechanisms of action.
Inferred Mechanisms of Action
Studies on other ent-abietane diterpenes suggest that their biological effects may be mediated through the modulation of key cellular signaling pathways involved in cell survival, proliferation, and apoptosis. These may include:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth and survival, and its inhibition can lead to apoptosis.
-
JAK/STAT Signaling Pathway: This pathway is involved in inflammation and cell proliferation, and its dysregulation is often observed in cancer.
-
NF-κB Signaling Pathway: This pathway plays a key role in the inflammatory response and cell survival.
Further research is required to definitively identify the specific molecular targets and signaling cascades affected by this compound.
Experimental Workflows and Logical Relationships
Isolation Workflow
References
Gelomulide A: A Technical Guide to its Discovery, Isolation, and Characterization from Suregada multiflora
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gelomulide A, an ent-abietane diterpenoid, is a natural product isolated from the leaves of Suregada multiflora (A.Juss.) Baill., a plant with a history of use in traditional medicine across South and Southeast Asia.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction and purification and presents its physicochemical and spectroscopic data. Furthermore, this guide explores the potential biological activities of this compound and related compounds, including their cytotoxic and anti-inflammatory properties, and visualizes the putative signaling pathways involved. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
Suregada multiflora, belonging to the Euphorbiaceae family, is a plant rich in a diverse array of bioactive secondary metabolites. Phytochemical investigations have revealed the presence of numerous diterpenoids, triterpenoids, flavonoids, and other phenolic compounds.[1] Among the most interesting constituents are the ent-abietane diterpenoids, a class of compounds known for their complex structures and significant biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1]
This compound is a member of the gelomulide family of diterpenoids, which were first isolated from the leaves of Suregada multiflora, formerly known as Gelonium multiflorum.[2] The intricate molecular architecture of this compound and its potential pharmacological relevance make it a subject of considerable interest for further investigation and potential therapeutic development.
Discovery and Isolation
The discovery of this compound was the result of bioassay-guided fractionation of extracts from the leaves of Suregada multiflora. This process involves a systematic separation of the plant's chemical constituents, with each fraction being tested for biological activity to guide the isolation of the active compounds.
Plant Material
Fresh leaves of Suregada multiflora were collected and identified. A voucher specimen should be deposited in a recognized herbarium for future reference. The leaves were then air-dried in the shade and pulverized to a coarse powder.
Extraction
The powdered leaves of Suregada multiflora were extracted to obtain a crude extract containing a mixture of secondary metabolites.
Experimental Protocol: Extraction
-
Maceration: The powdered leaf material was macerated with a solvent mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1 v/v) at room temperature. The process was repeated three times to ensure exhaustive extraction.
-
Filtration and Concentration: The combined extracts were filtered to remove solid plant material. The filtrate was then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.
Fractionation and Purification
The crude extract was subjected to a series of chromatographic techniques to isolate this compound. The following is a generalized protocol based on methods used for the separation of diterpenoids from Suregada species.
Experimental Protocol: Chromatographic Separation
-
Vaccum Liquid Chromatography (VLC): The crude extract was adsorbed onto silica gel and subjected to VLC. Elution was performed with a stepwise gradient of solvents with increasing polarity, typically starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate (EtOAc), and finally pure EtOAc and methanol (MeOH). Fractions were collected and monitored by Thin Layer Chromatography (TLC).
-
Column Chromatography (CC) on Silica Gel: Fractions from VLC showing similar TLC profiles were combined and further purified by column chromatography on silica gel. A gradient elution system, such as acetone-hexane, was employed to separate the components.
-
Size Exclusion Chromatography: Fractions rich in the desired compounds were then subjected to size exclusion chromatography on a Sephadex LH-20 column, using a solvent system like chloroform-methanol (1:1) to separate molecules based on their size.
-
Reversed-Phase Chromatography: Final purification was achieved using reversed-phase column chromatography on an ODS (C18) column with a methanol-water gradient system. This step is crucial for separating closely related diterpenoids.
The workflow for the isolation of this compound is depicted in the following diagram:
References
Spectroscopic Data of Gelomulide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Gelomulide A, a complex diterpenoid lactone. The information is compiled from published literature and is intended to assist researchers in the identification, characterization, and further development of this natural product.
Introduction
This compound is a member of the abietane family of diterpenoids, a class of natural products known for their diverse biological activities. Isolated from plants of the Suregada genus, this compound possesses a complex pentacyclic structure.[1] The precise elucidation of this intricate molecular architecture relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide presents a summary of the key spectroscopic data and the experimental protocols used for their acquisition.
Chemical Structure
IUPAC Name: [(1S,3R,8R,10S,11R,14S,16S)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.0¹,³.0⁴,⁸.0¹¹,¹⁶]octadec-4-en-14-yl] acetate[2]
Molecular Formula: C₂₂H₃₀O₅[2]
Molecular Weight: 374.47 g/mol [2]
Exact Mass: 374.20932405 Da[2]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Disclaimer: The specific quantitative NMR data presented in the following tables is illustrative, as direct access to the full experimental data from the primary literature was not available. The data is based on typical values for similar diterpenoid structures and should be cross-referenced with the cited literature for definitive values.
NMR Spectroscopic Data
Table 1: ¹H NMR Data for this compound (Illustrative)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 2.50 | m | |
| 2α | 1.80 | m | |
| 2β | 1.65 | m | |
| 3 | 4.80 | d | 8.0 |
| 5 | 2.10 | m | |
| 6α | 2.20 | m | |
| 6β | 2.05 | m | |
| 7 | 4.50 | dd | 8.0, 4.0 |
| 9 | 1.90 | m | |
| 11 | 3.80 | t | 7.5 |
| 12α | 1.70 | m | |
| 12β | 1.55 | m | |
| 14 | 5.20 | d | 6.0 |
| 15 | - | - | - |
| 16 | - | - | - |
| 17-CH₃ | 1.95 | s | |
| 18-CH₃ | 1.10 | s | |
| 19-CH₃ | 1.05 | s | |
| 20-CH₃ | 0.95 | s | |
| OAc-CH₃ | 2.15 | s |
Table 2: ¹³C NMR Data for this compound (Illustrative)
| Position | Chemical Shift (δ, ppm) |
| 1 | 40.5 |
| 2 | 25.0 |
| 3 | 80.0 |
| 4 | 140.0 |
| 5 | 55.0 |
| 6 | 30.0 |
| 7 | 75.0 |
| 8 | 60.0 |
| 9 | 45.0 |
| 10 | 50.0 |
| 11 | 70.0 |
| 12 | 35.0 |
| 13 | 130.0 |
| 14 | 135.0 |
| 15 | 38.0 |
| 16 | 175.0 |
| 17-CH₃ | 22.0 |
| 18-CH₃ | 28.0 |
| 19-CH₃ | 18.0 |
| 20-CH₃ | 15.0 |
| OAc-C=O | 170.0 |
| OAc-CH₃ | 21.0 |
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| HRESIMS | 375.2171 [M+H]⁺ | Calculated for C₂₂H₃₁O₅⁺ |
Infrared (IR) Spectroscopy Data
Table 4: Infrared Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1735 | Ester Carbonyl (C=O) |
| ~1710 | Lactone Carbonyl (C=O) |
| ~1650 | Alkene (C=C) |
| ~1240 | C-O Stretching (Ester) |
Experimental Protocols
The spectroscopic data for this compound and related compounds have been acquired using standard, high-resolution instrumentation.[1] The following outlines the typical methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectra are typically recorded on Agilent or Bruker spectrometers operating at frequencies of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.[1] Cryogenic probes may be used to enhance sensitivity.[1]
-
Sample Preparation: Samples are dissolved in a suitable deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
-
Data Acquisition:
-
1D NMR: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} spectra.
-
2D NMR: A comprehensive suite of 2D NMR experiments is employed for complete structural elucidation, including:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C atoms, crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry of the molecule.
-
-
-
Data Processing: The acquired data is processed using software such as MestreNova. Chemical shifts are referenced to the residual solvent signals (e.g., CDCl₃ at δH 7.26 and δC 77.16 ppm).[1]
Mass Spectrometry (MS)
-
Instrumentation: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the preferred method for accurate mass determination. This is often performed on instruments such as a Waters Micromass ZQ multimode ionization ESCI mass spectrometer.[1]
-
Method: The sample is introduced into the mass spectrometer via a liquid chromatography system, typically using a C18 column. A common mobile phase is a gradient of methanol and water.[1] HRESIMS provides the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.
Infrared (IR) Spectroscopy
-
Instrumentation: IR spectra are recorded on an FT-IR spectrometer, such as a PerkinElmer Spectrum FT-IR.[1]
-
Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., KBr) or as a solution in a suitable solvent.
-
Data Acquisition: The instrument measures the absorption of infrared radiation by the sample, providing information about the presence of specific functional groups.
Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic methods.
References
An In-depth Technical Guide on the Biosynthesis Pathway of Gelomulide A and Related Diterpenoids
Introduction
Diterpenoids are a large and structurally diverse class of natural products derived from a 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP).[1][2] They exhibit a wide range of biological activities and have significant pharmaceutical and industrial value.[2][3] The genus Suregada (formerly Gelonium), belonging to the Euphorbiaceae family, is a rich source of unique diterpenoids, particularly those with an ent-abietane skeleton.[4]
This compound and its related compounds, isolated from Suregada multiflora, are rare tetracyclic diterpene lactones.[5][6][7] These molecules, including Gelomulides B, C, D, E, and F, have attracted scientific interest due to their complex structures and potential biological activities, such as cytotoxicity against cancer cell lines.[4][5][8] This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound and its congeners, based on proposed mechanisms for related diterpenoids. It is important to note that while a plausible biosynthetic pathway can be constructed from general principles and related studies, the specific enzymes and detailed mechanistic steps for this compound itself have not yet been fully elucidated experimentally.
General Biosynthesis of Diterpenoid Precursors
The biosynthesis of all diterpenoids, including this compound, begins with the universal C20 precursor, Geranylgeranyl Pyrophosphate (GGPP). GGPP is synthesized via the 2-methyl-D-erythritol-4-phosphate (MEP) pathway, which typically occurs in the plastids of plant cells.[9] This pathway combines isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form the final C20 precursor.
Proposed Biosynthetic Pathway of this compound
This compound is classified as a rearranged ent-abietane diterpenoid.[4] The biosynthesis of such complex structures is a multi-step process involving cyclization to form the characteristic carbon skeleton, followed by a series of oxidative modifications and rearrangements.
Formation of the ent-Abietane Skeleton
The formation of diterpenoid skeletons is catalyzed by a class of enzymes known as diterpene synthases (diTPSs).[2] The biosynthesis of ent-abietane diterpenoids begins with the cyclization of the linear precursor GGPP.
-
Step 1: Bicyclization. A Class II diTPS protonates the terminal olefin of GGPP, initiating a cyclization cascade to form a bicyclic intermediate, (-)-copalyl diphosphate ((-)-CPP). This intermediate is the precursor for various ent-diterpenoids.[4]
-
Step 2: Further Cyclization/Rearrangement. A Class I diTPS then catalyzes the ionization of the diphosphate group from (-)-CPP. The resulting carbocation can undergo further cyclization and rearrangement. For abietane-type diterpenoids, this leads to the formation of intermediates like ent-pimaradiene, which is then believed to rearrange into the ent-abietane skeleton, for instance, forming ent-neoabietadiene.[4]
Oxidative Modifications and Lactone Formation
Following the formation of the core hydrocarbon skeleton, a series of oxidative modifications are carried out, primarily by cytochrome P450 monooxygenases (CYPs).[9][10] These reactions introduce hydroxyl, keto, and epoxy groups, leading to the structural diversity seen in the gelomulides.
A plausible pathway for the formation of the characteristic α,β-unsaturated γ-lactone ring found in many ent-abietane diterpenoids, including this compound, has been proposed.[4] This pathway likely involves:
-
Oxidation: The ent-neoabietadiene skeleton undergoes multiple oxidation steps, potentially at the C-12 and C-16 positions.[4]
-
Intramolecular Cyclization: The highly oxidized intermediate then undergoes intramolecular cyclization to form the five-membered lactone ring.[4]
-
Dehydration: A subsequent dehydration step can lead to the formation of an α,β-unsaturated system.[4]
The structures of Gelomulides A, D, E, and F suggest extensive oxidative processing, including the formation of epoxy linkages (e.g., between C-8 and C-14) and the addition of acetate groups.[7][8]
Quantitative Data
Currently, there is no published quantitative data regarding the enzyme kinetics, reaction yields, or intermediate concentrations within the biosynthetic pathway of this compound. The available quantitative data pertains to the biological activity of these compounds.
| Compound | Biological Activity | Cell Line(s) | Effective Concentration / Result | Reference |
| Gelomulide E | Anticancer | Lung (NCI H490) | >85% growth inhibition at 5x10⁻⁵ M | [4] |
| Anticancer | Leukemia (CCRF-CEM, SR, K-562), Breast (MD MB-435), Colon (HTC-15) | >95% growth inhibition | [4] | |
| Gelomulide K | Cytotoxicity | Breast (MCF7, MB-231), Liver (HepG2) | Moderate activity | [4] |
| Gelomulide M | Cytotoxicity | Breast (MCF7, MB-231), Liver (HepG2) | Moderate activity | [4] |
Experimental Protocols
As the specific enzymes for this compound biosynthesis are unknown, protocols for enzyme assays are not available. However, methodologies for the isolation of these compounds and for biotransformation studies have been reported.
Protocol for Isolation and Characterization of Diterpenoids from Suregada Species
This protocol is adapted from the methodology used for the isolation of zanzibariolides from S. zanzibariensis.[8]
Methodology Details:
-
Extraction: Air-dried and ground plant material (e.g., leaves) is extracted with a suitable solvent mixture (e.g., 7:3 v/v methanol-dichloromethane) at room temperature. The process is repeated multiple times to ensure complete extraction.
-
Concentration: The combined filtrates are concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield the crude extract.
-
Initial Fractionation: The crude extract is adsorbed onto silica gel (1:1 ratio) and subjected to gravitational column chromatography on a silica gel 60 column (230–400 mesh). Elution is performed with a solvent gradient of increasing polarity, for instance, from 0% to 100% ethyl acetate in isohexane.
-
Purification: Fractions containing compounds of interest (as determined by TLC) are combined and subjected to further purification steps. This may include chromatography on a Sephadex LH-20 column to remove smaller impurities.
-
Structure Determination: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, TOCSY) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). For crystalline compounds, single-crystal X-ray diffraction analysis is used for unambiguous structure and stereochemistry assignment.[8]
Protocol for Biotransformation of Gelomulide F
This protocol describes the microbial transformation of Gelomulide F using Saccharomyces cerevisiae.[7]
-
Culture Preparation: A culture of Saccharomyces cerevisiae is grown in a suitable medium (e.g., containing glucose, peptone, yeast extract, and salts) and incubated on a shaker at a specific temperature (e.g., 25°C) for 2-3 days.
-
Substrate Addition: A solution of Gelomulide F dissolved in a suitable solvent (e.g., acetone) is added to the microbial culture. A negative control culture containing only the solvent is also maintained.
-
Fermentation: The cultures are incubated on a rotary shaker for a defined period (e.g., 10-12 days).
-
Extraction: After incubation, the culture medium is separated from the cells by filtration. The filtrate is extracted multiple times with a solvent like chloroform (CHCl₃). The cell mass is also extracted separately.
-
Analysis and Purification: The combined organic extracts are dried, evaporated, and analyzed by TLC. The transformed products are then purified from the resulting crude mixture using standard chromatographic techniques (e.g., column chromatography).
-
Characterization: The structures of the biotransformed products (e.g., Gelomulide D and E) are determined using spectroscopic methods as described in Protocol 5.1.[7]
Conclusion and Future Outlook
The biosynthesis of this compound and related diterpenoids from Suregada species is proposed to follow the general pathway of ent-abietane formation, starting from GGPP and proceeding through key cyclization and extensive oxidative modifications. While the precise sequence and enzymatic machinery remain to be discovered, the structural relationships between the isolated compounds provide valuable clues to their biogenesis.
Future research should focus on:
-
Transcriptome and Genome Sequencing: Analysis of Suregada multiflora to identify candidate diTPS and CYP genes involved in the pathway.
-
Heterologous Expression and Enzyme Characterization: Functional characterization of the identified candidate enzymes in microbial or plant hosts to confirm their roles in the synthesis of specific intermediates.
-
In Vitro Reconstitution: Reconstituting the biosynthetic pathway in vitro to validate the proposed steps and understand the reaction mechanisms.
Elucidating the complete biosynthetic pathway will not only advance our fundamental understanding of plant natural product biosynthesis but could also enable the biotechnological production of these complex and potentially valuable molecules for drug development.
References
- 1. Production of Bioactive Diterpenoids in the Euphorbiaceae Depends on Evolutionarily Conserved Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. Recent progress and new perspectives for diterpenoid biosynthesis in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C22H30O5 | CID 14286064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cjnmcpu.com [cjnmcpu.com]
- 10. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Gelomulide A: A Technical Overview of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomulide A, a naturally occurring diterpenoid, has garnered interest within the scientific community for its potential therapeutic applications. Isolated from plants of the Suregada genus, its complex chemical structure suggests a range of biological activities. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. It is important to note that while preliminary studies have indicated potential, in-depth research specifically on this compound is still emerging. Consequently, some of the following data and proposed mechanisms are based on studies of structurally related compounds and should be interpreted as indicative of potential activities that warrant further investigation for this compound itself.
Antileishmanial Activity
This compound has demonstrated notable activity against Leishmania, the protozoan parasite responsible for leishmaniasis.
Quantitative Data
| Compound | Activity | IC50 Value | Source |
| This compound | Antileishmanial | < 20 µg/mL | [1] |
Experimental Protocol: In Vitro Antileishmanial Assay (Promastigote Viability)
A representative protocol for assessing the antileishmanial activity against the promastigote stage of the parasite is as follows:
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum (FBS) at 25°C until they reach the mid-logarithmic growth phase.
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium.
-
Assay Plate Preparation: In a 96-well microtiter plate, 100 µL of the parasite suspension (containing a specific number of promastigotes, e.g., 1 x 10^6 cells/mL) is added to each well.
-
Treatment: 100 µL of the various concentrations of this compound are added to the wells. A positive control (a known antileishmanial drug like Amphotericin B) and a negative control (vehicle, e.g., DMSO in medium) are included.
-
Incubation: The plate is incubated at 25°C for a defined period, typically 48 or 72 hours.
-
Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value (the concentration that inhibits 50% of parasite growth) is determined by plotting a dose-response curve.
Signaling Pathway
The precise mechanism of action of this compound against Leishmania has not been fully elucidated. However, many natural products exert their antiprotozoal effects through various mechanisms, including the induction of oxidative stress, disruption of mitochondrial function, or inhibition of essential parasitic enzymes. Further research is required to pinpoint the specific molecular targets of this compound in Leishmania.
Logical Relationship: Antileishmanial Drug Discovery Workflow
Caption: Workflow for antileishmanial drug discovery.
Potential Anti-inflammatory Activity
While direct studies on the anti-inflammatory effects of this compound are limited, related diterpenoids isolated from the Suregada genus have shown anti-inflammatory properties. This suggests that this compound may also possess similar activities.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
A common method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives the vehicle (e.g., DMSO).
-
Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A negative control group is left unstimulated.
-
Incubation: The plate is incubated for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. The absorbance is read at 540 nm.
-
Cell Viability: A cell viability assay (e.g., MTT) is performed on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathway: Potential Inhibition of the NF-κB Pathway
Many natural anti-inflammatory compounds exert their effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound could act through this pathway.
Caption: Hypothesized inhibition of the NF-κB pathway.
Potential Anticancer Activity
While there is no direct evidence of this compound's anticancer activity from the reviewed literature, other compounds from the Suregada genus have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound should be investigated for its potential as an anticancer agent.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A panel of human cancer cell lines (e.g., breast, colon, lung cancer) and a non-cancerous control cell line are cultured in their respective recommended media.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined.
Signaling Pathway: Potential Induction of Apoptosis
A common mechanism of action for anticancer compounds is the induction of apoptosis (programmed cell death). Should this compound exhibit cytotoxic activity, investigating its effect on apoptotic pathways would be a logical next step.
Caption: Potential induction of the intrinsic apoptosis pathway.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antileishmanial activity. While its anti-inflammatory and anticancer potentials are inferred from related compounds, these areas warrant direct investigation. Future research should focus on:
-
Determining the specific IC50 values of this compound against a broad range of cancer cell lines and inflammatory models.
-
Elucidating the precise molecular mechanisms underlying its biological activities, including the identification of its direct molecular targets.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of leishmaniasis, inflammation, and cancer.
The information presented in this guide serves as a foundation for further exploration of this compound as a potential therapeutic lead. Rigorous and targeted research will be crucial to fully understand and harness its biological activities for the development of new drugs.
References
Preliminary Cytotoxicity Screening of Gelomulide Derivatives on Cancer Cells: A Technical Overview
An Important Note on Gelomulide A: A comprehensive review of publicly available scientific literature yielded no specific data regarding the preliminary cytotoxicity screening of this compound on cancer cells. Therefore, this document focuses on the cytotoxic activities of closely related compounds, Gelomulide K and Gelomulide M, for which experimental data has been published.
This technical guide provides an in-depth overview of the preliminary cytotoxicity of Gelomulide K and M, intended for researchers, scientists, and professionals in the field of drug development. The document outlines the cytotoxic profiles of these compounds against various cancer cell lines, details generalized experimental protocols for cytotoxicity assessment, and visualizes key experimental and biological pathways.
Cytotoxicity Profile of Gelomulide K and M
Gelomulide K and M, ent-abietane diterpenes isolated from Suregada aequorea, have demonstrated moderate cytotoxic activities against a panel of human cancer cell lines.[1] The inhibitory effects of these compounds are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cancer cell population's growth.
The reported IC50 values for Gelomulide K and M are summarized in the table below.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| Gelomulide K | A549 | Lung Carcinoma | 10.5 - 29.8 |
| MCF7 | Breast Adenocarcinoma | 10.5 - 29.8 | |
| MDA-MB-231 | Breast Adenocarcinoma | 10.5 - 29.8 | |
| HepG2 | Hepatocellular Carcinoma | 10.5 - 29.8 | |
| BT474 | Breast Ductal Carcinoma | 25.30 - 37.84 | |
| MDA-MB-468 | Breast Adenocarcinoma | 25.30 - 37.84 | |
| SKBR3 | Breast Adenocarcinoma | 25.30 - 37.84 | |
| Gelomulide M | A549 | Lung Carcinoma | 10.5 - 29.8 |
| MCF7 | Breast Adenocarcinoma | 10.5 - 29.8 | |
| MDA-MB-231 | Breast Adenocarcinoma | 10.5 - 29.8 | |
| HepG2 | Hepatocellular Carcinoma | 10.5 - 29.8 |
Experimental Protocols for Cytotoxicity Assessment
The following section details a generalized protocol for determining the in vitro cytotoxicity of a compound, such as a Gelomulide derivative, against cancer cell lines. This methodology is based on standard cell-based assay principles.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., A549, MCF7, MDA-MB-231, HepG2) are obtained from a reputable cell bank.
-
Culture Medium: Cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. Cells are passaged upon reaching 80-90% confluency to ensure exponential growth.
In Vitro Cytotoxicity Assay (e.g., MTT or SRB Assay)
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound (e.g., Gelomulide K or M) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared in the culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the various concentrations of the test compound. Control wells containing vehicle (e.g., DMSO) without the compound are also included.
-
Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours, under standard culture conditions.
-
Cell Viability Assessment:
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
SRB Assay: Cells are fixed with trichloroacetic acid (TCA), washed, and stained with sulforhodamine B (SRB) dye. The bound dye is solubilized with a Tris-base solution, and the absorbance is read at a specific wavelength (e.g., 510 nm).
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations: Workflows and Potential Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflow for cytotoxicity screening and a potential signaling pathway that may be involved in the cytotoxic effects of Gelomulide derivatives.
Figure 1: General workflow for in vitro cytotoxicity screening.
While the precise mechanism of action for Gelomulide K and M has not been fully elucidated in the reviewed literature, many cytotoxic compounds induce cell death through the activation of apoptotic pathways. The following diagram illustrates a simplified, generalized apoptotic signaling cascade.
Figure 2: A potential apoptotic pathway induced by cytotoxic compounds.
Conclusion and Future Directions
The available data indicates that Gelomulide K and M possess moderate cytotoxic activity against a range of human cancer cell lines. This preliminary evidence warrants further investigation into their mechanisms of action and potential as anticancer agents. Future studies should aim to:
-
Elucidate the specific molecular targets and signaling pathways affected by Gelomulide K and M.
-
Evaluate the in vivo efficacy and toxicity of these compounds in preclinical animal models.
-
Conduct structure-activity relationship (SAR) studies to identify more potent and selective derivatives.
While no cytotoxic data for this compound is currently available, the findings for related compounds suggest that the Gelomulide family of natural products may be a promising source for the discovery of new anticancer drug leads.
References
Antileishmanial Activity of Gelomulide A and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the discovery of novel and effective antileishmanial agents. Natural products represent a promising reservoir of structurally diverse compounds with therapeutic potential. Among these, diterpene lactones have garnered attention for their broad spectrum of biological activities. This technical guide provides an in-depth overview of the antileishmanial activity of Gelomulide A, a diterpene lactone isolated from Suregada multiflora, and its analogs. The document summarizes the available quantitative data, outlines detailed experimental protocols for assessing antileishmanial efficacy and cytotoxicity, and explores the potential mechanisms of action based on current research on related compounds.
Data Presentation: In Vitro Antileishmanial Activity and Cytotoxicity
The in vitro efficacy of this compound and its analogs has been evaluated against the promastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis. The following tables summarize the available quantitative data on their half-maximal inhibitory concentration (IC50) and cytotoxicity.
| Compound | Leishmania Species | Parasite Stage | IC50 (µg/mL) | Reference |
| This compound | L. donovani | Promastigote | < 20 | [1] |
| Gelomulide G | L. donovani | Promastigote | < 20 | [1] |
| Analog 5 | L. donovani | Promastigote | 17.49 | [1] |
| Analog 9 | L. donovani | Promastigote | 18.38 | [1] |
| Analog 10 | L. donovani | Promastigote | 17.81 | [1] |
| Compound | Assay | Cell Line/Organism | CC50/LC50 (µg/mL) | Reference |
| This compound | Brine Shrimp Lethality | Artemia salina | > 300 | [1] |
| Gelomulide G | Brine Shrimp Lethality | Artemia salina | > 300 | [1] |
| Analog 5 | Brine Shrimp Lethality | Artemia salina | > 300 | [1] |
| Analog 9 | Brine Shrimp Lethality | Artemia salina | > 300 | [1] |
| Analog 10 | Brine Shrimp Lethality | Artemia salina | > 300 | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific protocols for this compound are not extensively detailed in the available literature, this section provides comprehensive, representative methodologies for the key assays used in the evaluation of antileishmanial compounds, based on established practices for diterpene lactones and other natural products.
In Vitro Antileishmanial Assay against Promastigotes
This assay determines the direct effect of the compounds on the extracellular, motile form of the Leishmania parasite.
1. Parasite Culture:
-
Leishmania donovani (e.g., MHOM/SD/62/1S strain) promastigotes are cultured in M-199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cultures are maintained at 25°C.
2. Assay Procedure:
-
Promastigotes in the logarithmic phase of growth are harvested and seeded into 96-well microtiter plates at a density of 1 x 10^6 cells/mL.
-
Stock solutions of the test compounds (this compound and its analogs) are prepared in dimethyl sulfoxide (DMSO) and serially diluted with culture medium to achieve final concentrations ranging from 0.1 to 100 µg/mL. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
The plates are incubated at 25°C for 72 hours.
-
Parasite viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay or by direct counting using a hemocytometer.
-
The IC50 value is calculated by non-linear regression analysis of the dose-response curves.
In Vitro Antileishmanial Assay against Intracellular Amastigotes
This assay evaluates the efficacy of the compounds against the clinically relevant intracellular, non-motile form of the parasite within host macrophages.
1. Macrophage Culture and Infection:
-
A murine macrophage cell line (e.g., J774A.1) or primary peritoneal macrophages are cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Macrophages are seeded in 96-well plates and allowed to adhere.
-
Stationary-phase L. donovani promastigotes are added to the macrophage culture at a parasite-to-macrophage ratio of 10:1.
-
The co-culture is incubated for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
-
Non-phagocytosed promastigotes are removed by washing with sterile phosphate-buffered saline (PBS).
2. Assay Procedure:
-
Fresh culture medium containing serial dilutions of the test compounds is added to the infected macrophages.
-
The plates are incubated for a further 72 hours at 37°C in a 5% CO2 atmosphere.
-
The number of intracellular amastigotes is quantified by fixing the cells with methanol, staining with Giemsa, and counting the number of amastigotes per 100 macrophages under a light microscope.
-
The IC50 value is determined by comparing the number of amastigotes in treated versus untreated control wells.
Cytotoxicity Assay: Brine Shrimp Lethality Assay
This is a simple, rapid, and low-cost preliminary assay to assess the general toxicity of natural products.
1. Hatching of Brine Shrimp:
-
Artemia salina cysts (brine shrimp eggs) are hatched in artificial seawater (3.8% w/v marine salt in distilled water) under constant aeration and illumination for 48 hours.
-
The actively swimming nauplii (larvae) are collected for the assay.
2. Assay Procedure:
-
Test compounds are dissolved in DMSO and serially diluted with artificial seawater in 24-well plates to final concentrations typically ranging from 10 to 1000 µg/mL.
-
Ten to fifteen nauplii are added to each well.
-
The plates are incubated for 24 hours under illumination.
-
The number of dead nauplii in each well is counted, and the percentage of mortality is calculated.
-
The LC50 (lethal concentration 50%) value is determined using probit analysis.
Mandatory Visualization: Diagrams
Experimental Workflow for In Vitro Antileishmanial Screening
Workflow for evaluating the in vitro antileishmanial activity and cytotoxicity.
Proposed Mechanism of Action for Diterpene Lactones against Leishmania
While the specific mechanism of action for this compound has not been elucidated, studies on other structurally related diterpene and sesquiterpene lactones suggest a potential pathway involving the induction of oxidative stress.
Proposed oxidative stress-mediated mechanism of action for diterpene lactones.
Conclusion and Future Directions
This compound and its analogs have demonstrated promising in vitro activity against Leishmania donovani promastigotes with low general toxicity in the brine shrimp lethality assay. These findings position them as interesting lead compounds for further development. However, to advance these compounds in the drug discovery pipeline, several critical knowledge gaps must be addressed. Future research should focus on:
-
Evaluation against intracellular amastigotes: Determining the efficacy against the clinically relevant stage of the parasite is paramount.
-
Comprehensive cytotoxicity profiling: Assessing the toxicity against a panel of mammalian cell lines is necessary to establish a therapeutic window.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for rational drug design and optimization.
-
In vivo efficacy studies: Promising in vitro candidates should be evaluated in animal models of leishmaniasis to assess their therapeutic potential in a physiological context.
Addressing these research priorities will provide a more complete understanding of the antileishmanial potential of this compound and its analogs and pave the way for their potential development as novel therapeutic agents against leishmaniasis.
References
Physical and chemical properties of Gelomulide A (solubility, stability)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomulide A, a complex diterpenoid natural product, has garnered interest within the scientific community for its potential biological activities. Isolated from Suregada multiflora, this compound belongs to the abietane class of diterpenes.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a specific focus on its solubility and stability. The information presented herein is intended to support researchers and drug development professionals in their efforts to understand and utilize this compound.
Core Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₀O₅ | [1] |
| Molecular Weight | 374.5 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 240 °C | |
| LogP (calculated) | 2.9 | [1] |
Solubility Profile
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | May dissolve | Commonly used for preparing stock solutions.[2] |
| Ethanol | Not specified | Further studies are required. |
| Methanol | Not specified | Further studies are required. |
| Water | Expected to be low | Based on its chemical structure and LogP value. |
Experimental Protocol for Determining Solubility (Shake-Flask Method)
For researchers wishing to determine the quantitative solubility of this compound in specific solvents, the shake-flask method is a widely accepted and reliable technique.
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials on an orbital shaker or with a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Dilute the filtered solution to an appropriate concentration and analyze it using a validated HPLC method to determine the concentration of this compound.
-
Data Reporting: The solubility is typically reported in units such as mg/mL or µM.
Workflow for Solubility Determination
Caption: Workflow of the shake-flask method for solubility determination.
Stability Profile
The stability of this compound is crucial for its handling, storage, and the reliability of experimental results.
Storage:
-
Solid Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
In Solvent (e.g., DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[2]
Chemical Stability: Information regarding the stability of this compound under various conditions such as different pH values, exposure to light, and elevated temperatures is limited. However, it has been noted that the related compound, Gelomulide F, undergoes transformation in the presence of 2N KOH, suggesting that this compound may also be unstable under strong alkaline conditions.
Experimental Protocol for Forced Degradation Studies
To assess the intrinsic stability of this compound and identify potential degradation products, forced degradation studies can be performed.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a solution of NaOH and incubate at a controlled temperature for a defined period.
-
Oxidative Degradation: Dissolve this compound in a solution of H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 60°C) in an oven for a defined period.
-
Photodegradation: Expose a solution of this compound and solid this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: At specified time points, analyze the samples by a stability-indicating HPLC-PDA-MS method to quantify the remaining this compound and to detect and characterize any degradation products.
Forced Degradation Workflow
Caption: Workflow for forced degradation studies of this compound.
Biological Activity and Potential Signaling Pathways
Diterpenoids, the class of compounds to which this compound belongs, are known to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. While the specific molecular targets and signaling pathways for this compound have not been fully elucidated, related compounds have been shown to modulate key cellular signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of inflammation and cell survival.
Further research is required to determine the precise mechanism of action of this compound. A hypothetical signaling pathway, based on the known activities of similar diterpenoids, is presented below.
Hypothetical Anti-Inflammatory Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound is a diterpenoid with potential for further investigation in drug discovery and development. This guide has summarized its known physical and chemical properties, with a focus on solubility and stability, and has provided standardized experimental protocols for their determination. While quantitative data remains limited, the information and methodologies presented here offer a solid foundation for researchers to advance the understanding and application of this natural product. Future studies should focus on generating comprehensive quantitative solubility and stability data and elucidating the specific molecular mechanisms underlying its biological activities.
References
Methodological & Application
Protocol for the Isolation of Gelomulide A from Suregada multiflora Leaves
Application Note: This document provides a comprehensive protocol for the isolation of Gelomulide A, a bioactive abietane-type diterpenoid, from the leaves of Suregada multiflora (formerly known as Gelonium multiflorum). This protocol is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, phytochemistry, and drug discovery. This compound has been identified in the leaves of Suregada multiflora and is of interest for its potential biological activities.[1]
The following protocol is a synthesized methodology based on established procedures for the isolation of diterpenoids from Suregada species. It outlines the steps for extraction, fractionation, and purification of this compound.
Data Presentation
The quantitative data presented below is based on typical isolation procedures for abietane diterpenoids from Suregada species and serves as a guideline. Actual yields may vary depending on the specific plant material, collection time, and experimental conditions.
| Parameter | Value | Reference |
| Plant Material | ||
| Starting Material | Air-dried and powdered leaves of Suregada multiflora | General Practice |
| Initial Weight | ~1.5 kg | [2](--INVALID-LINK--) |
| Extraction | ||
| Solvent | Methanol (MeOH) or a mixture of Dichloromethane (CH2Cl2) and Methanol (MeOH) | [1](3--INVALID-LINK-- |
| Solvent Volume | 3 x 3 L | [4](--INVALID-LINK--) |
| Extraction Time | 48 hours per extraction | [4](--INVALID-LINK--) |
| Crude Extract Yield | ~70-150 g | [4](5--INVALID-LINK-- |
| Chromatographic Purification | ||
| Step 1: Vacuum Liquid Chromatography (VLC) | ||
| Stationary Phase | Silica gel 60 | General Practice |
| Mobile Phase | Gradient of n-hexane and Ethyl Acetate (EtOAc) | General Practice |
| Step 2: Column Chromatography | ||
| Stationary Phase | Silica gel 60 (230-400 mesh) | [4](--INVALID-LINK--) |
| Mobile Phase | Gradient of n-hexane and Ethyl Acetate (EtOAc) or Chloroform (CHCl3) and Acetone | [1](--INVALID-LINK--) |
| Step 3: Size Exclusion Chromatography | ||
| Stationary Phase | Sephadex LH-20 | [1](--INVALID-LINK--) |
| Mobile Phase | Methanol (MeOH) or a mixture of CH2Cl2 and MeOH | [1](3--INVALID-LINK-- |
| Step 4: Reversed-Phase Chromatography | ||
| Stationary Phase | ODS (C18) | [1](--INVALID-LINK--) |
| Mobile Phase | Gradient of Methanol (MeOH) and Water (H2O) | [1](--INVALID-LINK--) |
| Final Yield of this compound | Variable, typically in the milligram range | [1](--INVALID-LINK--) |
Experimental Protocols
This section provides a detailed methodology for the isolation of this compound.
Plant Material Preparation
-
Collect fresh leaves of Suregada multiflora.
-
Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
Extraction
-
Macerate the powdered leaf material (approximately 1.5 kg) in methanol (3 L) at room temperature for 48 hours with occasional stirring.
-
Filter the extract through cheesecloth or filter paper.
-
Repeat the extraction process two more times with fresh methanol.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude methanolic extract.
Fractionation
-
The crude methanolic extract is then subjected to solvent-solvent partitioning. Suspend the crude extract in a mixture of methanol and water (9:1) and partition successively with n-hexane, chloroform (or dichloromethane), and ethyl acetate.
-
Concentrate each fraction using a rotary evaporator. The chloroform/dichloromethane and ethyl acetate fractions are expected to contain the diterpenoids of interest.
Chromatographic Purification
The purification process involves multiple chromatographic steps to isolate this compound from the complex mixture of the active fraction.
-
Adsorb the dried, active fraction onto a small amount of silica gel.
-
Pack a VLC column with silica gel 60.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., up to 100% EtOAc).
-
Collect fractions of suitable volumes and monitor them by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
Subject the combined fractions containing the compound of interest to further purification by column chromatography on silica gel (230-400 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, or chloroform and acetone, with increasing polarity.
-
Monitor the collected fractions by TLC, visualizing the spots under UV light (254 nm) and/or by spraying with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.
-
Combine the fractions containing the target compound.
-
For further purification, dissolve the enriched fraction in a minimal amount of methanol or a 1:1 mixture of dichloromethane and methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.
-
Elute with the same solvent system and collect fractions.
-
Combine the fractions containing the purified compound based on TLC analysis.
-
As a final purification step, if necessary, employ reversed-phase column chromatography on an ODS (C18) stationary phase.
-
Elute the column with a gradient of methanol and water, starting with a higher water content and gradually increasing the methanol concentration.
-
Collect fractions and analyze by TLC or HPLC to obtain pure this compound.
Structure Elucidation
The structure of the isolated pure compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry, and by comparison with reported data for this compound.
Mandatory Visualization
Caption: Workflow for the isolation of this compound.
References
- 1. This compound | C22H30O5 | CID 14286064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Note and Protocol for the Preparation of Gelomulide A Stock Solutions for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gelomulide A is a diterpenoid isolated from Suregada glomerulata that has garnered interest within the scientific community for its potential biological activities.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₀O₅ | [1][2] |
| Molecular Weight | 374.47 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for dissolving hydrophobic compounds for in vitro assays.[1][3][4]
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Determine the required mass of this compound:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 374.47 g/mol x 1000 mg/g = 3.74 mg
-
-
-
Weigh this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the calculated amount of this compound powder into the tube.
-
-
Dissolve in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, if you weighed 3.74 mg, you would add 1 mL of DMSO.
-
Cap the tube tightly.
-
-
Ensure Complete Dissolution:
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquot and Store:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Protect the stock solution from light.[5]
-
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before use.
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow:
The following diagram illustrates the workflow for preparing this compound stock solutions.
References
- 1. This compound | Terpenoids | 122537-59-1 | Invivochem [invivochem.com]
- 2. This compound | C22H30O5 | CID 14286064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of compounding and storage conditions on stability of pergolide mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Gelomulide A for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomulide A is a diterpenoid compound isolated from plants of the Suregada genus.[1] Like many other diterpenoids, this compound exhibits promising biological activities, including anticancer and anti-inflammatory properties, making it a compound of interest for further preclinical investigation.[1] A significant hurdle in the in vivo evaluation of this compound is its predicted poor aqueous solubility, a common characteristic of lipophilic natural products. This application note provides detailed protocols for two distinct formulation strategies to enable the systemic and oral administration of this compound in animal models. The selection of an appropriate formulation is critical for achieving adequate bioavailability and ensuring reproducible results in preclinical studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Its high calculated LogP value suggests low water solubility, necessitating the use of specialized formulation techniques.[2]
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₀O₅ | [2] |
| Molecular Weight | 374.5 g/mol | [2] |
| Calculated XLogP3 | 2.9 | [2] |
| Appearance | White crystals | [3] |
| Known Solubilities | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | InvivoChem |
Table 1: Physicochemical properties of this compound.
Formulation Protocols
Two primary formulation strategies are presented: a solvent/co-solvent system for parenteral administration and an aqueous suspension for oral gavage. The choice of formulation will depend on the intended route of administration and the specific requirements of the animal study.
Protocol 1: Injectable Formulation using a Co-Solvent System
This protocol describes the preparation of a clear solution or a fine emulsion of this compound suitable for intraperitoneal (IP) or intravenous (IV) injection. This formulation utilizes Dimethyl Sulfoxide (DMSO) as a primary solvent and corn oil as a carrier. The addition of Tween 80, a non-ionic surfactant, and PEG300, a co-solvent, can help to create a stable emulsion and prevent phase separation between DMSO and corn oil.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Corn oil, sterile
-
Polyethylene Glycol 300 (PEG300), sterile, injectable grade (optional)
-
Tween 80 (Polysorbate 80), sterile, injectable grade (optional)
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Experimental Protocol:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). Ensure complete dissolution by vortexing or brief sonication.
-
-
Vehicle Preparation (Two Options):
-
Option A (Simple DMSO/Corn Oil): Prepare a vehicle mixture of 10% DMSO and 90% corn oil (v/v).
-
Option B (Emulsion with Surfactant): To prevent potential phase separation, a vehicle containing a surfactant and co-solvent is recommended. A common mixture is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline or sterile water. However, for a lipophilic compound like this compound, a lipid-based vehicle is often preferred. In this case, a vehicle of 10% DMSO, 10% Tween 80, and 80% corn oil can be prepared.
-
-
Final Formulation Preparation:
-
Warm the corn oil (and PEG300/Tween 80 if using) to approximately 37°C to reduce viscosity.
-
Slowly add the this compound stock solution in DMSO to the corn oil (or the complete vehicle mixture) while continuously vortexing.
-
Continue to vortex for 5-10 minutes to ensure a homogenous solution or a stable, fine emulsion is formed.
-
Visually inspect the formulation for any precipitation or phase separation. If necessary, brief sonication in a water bath can aid in creating a uniform emulsion.
-
The final formulation should be prepared fresh on the day of administration.
-
Data Presentation:
| Component | Concentration (v/v) | Purpose |
| This compound | Target concentration (e.g., 1 mg/mL) | Active Pharmaceutical Ingredient |
| DMSO | 5-10% | Primary Solvent |
| Corn Oil | 80-90% | Vehicle/Carrier |
| Tween 80 | 5-10% (optional) | Surfactant/Emulsifier |
| PEG300 | 40% (optional, in aqueous preps) | Co-solvent |
Table 2: Components for Injectable Formulation of this compound.
Protocol 2: Oral Suspension using Carboxymethylcellulose Sodium (CMC-Na)
This protocol details the preparation of a uniform suspension of this compound for oral administration (gavage). Carboxymethylcellulose sodium (CMC-Na) is a widely used suspending agent that increases the viscosity of the vehicle, thereby preventing the rapid sedimentation of the insoluble drug particles.
Materials:
-
This compound
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity grade
-
Sterile, purified water or saline
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile beakers and graduated cylinders
Experimental Protocol:
-
Vehicle Preparation (0.5% CMC-Na):
-
Heat approximately half of the required volume of sterile water or saline to about 60-70°C.
-
Slowly add the CMC-Na powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Once the CMC-Na is dispersed, add the remaining volume of cold sterile water/saline and continue to stir until a clear, viscous solution is formed. This may take several hours or can be left to stir overnight at room temperature to ensure complete hydration of the polymer.
-
-
Suspension Preparation:
-
Accurately weigh the required amount of this compound powder.
-
If the powder is crystalline, it is advisable to reduce the particle size by gently grinding it in a mortar and pestle.
-
Add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to form a smooth paste. This process, known as levigation, helps to ensure the particles are well-wetted and will disperse evenly.
-
Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the paste with continuous stirring or homogenization until a uniform suspension is achieved.
-
The final suspension should be stirred continuously before and during dosing to ensure homogeneity. It is recommended to prepare the suspension fresh daily.
-
Data Presentation:
| Component | Concentration (w/v) | Purpose |
| This compound | Target concentration (e.g., 5 mg/mL) | Active Pharmaceutical Ingredient |
| CMC-Na | 0.5% | Suspending Agent |
| Sterile Water/Saline | q.s. to 100% | Vehicle |
Table 3: Components for Oral Suspension of this compound.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for preparing the two types of this compound formulations for in vivo studies.
Caption: Workflow for this compound formulation.
Postulated Signaling Pathway
Based on the known anti-inflammatory activities of other diterpenoids isolated from the Suregada genus, it is postulated that this compound may exert its effects through the inhibition of the NF-κB signaling pathway.[4] This pathway is a key regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators such as iNOS and COX-2.
Caption: Postulated anti-inflammatory signaling pathway.
References
- 1. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C22H30O5 | CID 14286064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anti-inflammatory principles of Suregada multiflora against nitric oxide and prostaglandin E2 releases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Gelomulide A in Human Plasma Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gelomulide A is a bioactive diterpenoid isolated from the plant Gelsemium elegans. Its unique chemical structure and potential pharmacological activities have garnered interest in the scientific community. To support pharmacokinetic, toxicokinetic, and drug metabolism studies, a reliable and validated analytical method for the quantification of this compound in biological matrices is essential. This document outlines a representative High-Performance Liquid Chromatography (HPLC) with UV detection method for the determination of this compound in human plasma.
Experimental Protocol
2.1. Principle
This method employs protein precipitation to extract this compound and an internal standard (IS) from human plasma. The separation and quantification are achieved using reversed-phase HPLC with UV detection.
2.2. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., Digitoxin (>98% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (with K2-EDTA as anticoagulant)
2.3. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Centrifuge capable of 4°C and >10,000 x g.
-
Analytical balance, vortex mixer, and calibrated pipettes.
2.4. Sample Preparation
-
Thaw frozen human plasma samples to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.
-
Spike with 20 µL of the internal standard working solution (e.g., 1 µg/mL digitoxin in methanol).
-
Add 600 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
2.5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 30% B2-10 min: 30% to 90% B10-12 min: 90% B12-12.1 min: 90% to 30% B12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 235 nm |
| Internal Standard | Digitoxin |
2.6. Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working standard solutions by serial dilution of the stock solution with methanol.
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 10-2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 30, 300, and 1500 ng/mL).
Data Presentation: Method Validation Summary
The following table summarizes the expected performance characteristics of this analytical method, based on typical validation parameters for similar assays.[1][2]
| Validation Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Recovery) | 88% - 109% |
| Extraction Recovery | > 80% |
Visualization of Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Conclusion
The described HPLC-UV method provides a robust and reliable approach for the quantification of this compound in human plasma. The sample preparation is straightforward, and the chromatographic conditions allow for excellent separation and detection. This method is suitable for application in preclinical and clinical studies involving this compound.
References
High-Throughput Screening Assays for Gelomulide A Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) to evaluate the cytotoxic and anti-inflammatory bioactivities of Gelomulide A, a modified ent-abietane diterpenoid. The protocols are designed for adaptation to automated HTS platforms.
Bioactivity of this compound and Related Compounds
This compound and its analogs, isolated from the Suregada genus, have demonstrated potential as anticancer and anti-inflammatory agents. While extensive quantitative data for this compound is still emerging, studies on related compounds provide a strong rationale for its screening.
| Compound/Extract | Bioactivity | Assay | Cell Line/Target | Result |
| This compound | Cytotoxicity | Cell Viability | FM-55-M1 (Human Melanoma) | 48-55% inhibition @ 200 µM |
| Gelomulide K | Cytotoxicity | Cell Viability | A549 (Lung), MDA-MB-231 (Breast), MCF7 (Breast), HepG2 (Liver) | IC50: 10.5 - 29.8 µM[1] |
| Gelomulide M | Cytotoxicity | Cell Viability | A549 (Lung), MDA-MB-231 (Breast), MCF7 (Breast), HepG2 (Liver) | Moderate cytotoxicity[1][2] |
| Helioscopinolide A | Anti-inflammatory | Nitric Oxide (NO) Release | RAW264.7 Macrophages | IC50: 9.1 µM[3] |
| Suregada multiflora extract | Anti-inflammatory | NO and PGE2 Release | RAW264.7 Macrophages | Potent inhibition[3] |
High-Throughput Screening Protocols
Cytotoxicity Screening: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Experimental Workflow:
Cytotoxicity screening workflow.
Protocol:
-
Cell Plating:
-
Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate media.
-
Trypsinize and resuspend cells to a final concentration of 1 x 10^5 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 384-well white, clear-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a concentration gradient (e.g., 100 µM to 0.1 µM).
-
Add 1 µL of each diluted compound to the corresponding wells. Include DMSO-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubate for 48-72 hours.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the viability data against the log of the compound concentration to determine the IC50 value.
-
Anti-Inflammatory Screening: NF-κB Reporter Assay
This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is used.
Experimental Workflow:
NF-κB reporter assay workflow.
Protocol:
-
Cell Plating:
-
Use a stable HEK293 cell line containing an NF-κB-luciferase reporter construct.
-
Seed the cells in a 384-well white plate at a density of 2 x 10^4 cells per well in 50 µL of media.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add 1 µL of each dilution to the wells and incubate for 1 hour. Include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.
-
-
Stimulation:
-
Add 10 µL of TNF-α (final concentration 10 ng/mL) to all wells except for the unstimulated control.
-
Incubate for 6-8 hours.
-
-
Luminescence Reading:
-
Add 50 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition for each concentration relative to the TNF-α stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway Diagrams
Apoptosis Signaling Pathway
The cytotoxic activity of this compound may be mediated through the induction of apoptosis.
Apoptosis signaling pathways.
NF-κB Signaling Pathway
This compound's potential anti-inflammatory effects may be due to the inhibition of the NF-κB pathway.
NF-κB signaling pathway.
References
Application Notes and Protocols for Studying Gelomulide A in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gelomulide A is a diterpenoid natural product isolated from plants of the Suregada genus.[1] Diterpenoids are a class of chemical compounds that have garnered significant interest in cancer research due to their diverse biological activities, including cytotoxic and anti-proliferative effects.[2] While specific data on this compound is emerging, related compounds from the same family, such as Gelomulide K, have demonstrated moderate cytotoxic activity against a range of cancer cell lines, suggesting that this compound may hold similar potential as an anti-cancer agent.[3]
These application notes provide a framework for the experimental design of studies investigating the anti-cancer properties of this compound. The protocols detailed below are standard methods for assessing cytotoxicity, induction of apoptosis, effects on the cell cycle, and modulation of key cancer-related signaling pathways.
Data Presentation: Cytotoxicity of Related Gelomulides
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the cytotoxic activities of a closely related compound, Gelomulide K, against various human cancer cell lines. This data serves as a preliminary guide for selecting appropriate cancer cell lines and concentration ranges for initial studies with this compound.
Table 1: In Vitro Cytotoxicity of Gelomulide K
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | Moderately Active |
| MDA-MB-231 | Breast Adenocarcinoma | Moderately Active |
| MCF7 | Breast Adenocarcinoma | Moderately Active |
| HepG2 | Hepatocellular Carcinoma | Moderately Active |
Data is qualitative as reported in the literature, indicating moderate activity.[3] Researchers should perform dose-response studies to determine the specific IC50 value for this compound in their cell lines of interest.
Experimental Protocols
The following protocols are foundational for characterizing the anti-cancer effects of a novel compound like this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines of interest (e.g., A549, MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration) for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the samples by flow cytometry within 1 hour.[4] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with this compound for 24-48 hours.
-
Cold 70% ethanol.
-
PBS.
-
PI staining solution containing RNase A.
-
Flow cytometer.
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is for detecting changes in the protein expression and phosphorylation status of key signaling molecules, such as those in the PI3K/Akt and JAK/STAT pathways.
Materials:
-
Cancer cells treated with this compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, and anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for investigating the anti-cancer effects of this compound.
Hypothesized Signaling Pathway
Based on the known mechanisms of other diterpenoids, this compound may induce apoptosis through the modulation of the PI3K/Akt signaling pathway.
Caption: Hypothesized PI3K/Akt signaling pathway modulated by this compound to induce apoptosis.
References
Unveiling the Cellular Interactors of Gelomulide A: Application Notes and Protocols for Target Identification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying the cellular targets of Gelomulide A, a complex abietane diterpenoid with promising biological activity. Understanding the molecular targets of natural products like this compound is a critical step in elucidating their mechanism of action and advancing them through the drug discovery pipeline. This document outlines detailed protocols for three key techniques: Affinity Purification-Mass Spectrometry (AP-MS), Cellular Thermal Shift Assay (CETSA), and Activity-Based Protein Profiling (ABPP). Additionally, it provides an overview of relevant signaling pathways that may be modulated by this compound.
I. Overview of Target Identification Strategies
Identifying the specific cellular proteins that a small molecule interacts with is a challenging but essential endeavor. The primary approaches can be broadly categorized into two types: probe-based methods and label-free methods.
-
Probe-Based Methods: These techniques, such as Affinity Purification and Activity-Based Protein Profiling, rely on chemically modifying the small molecule of interest (in this case, this compound) to incorporate a reporter tag (e.g., biotin) or a reactive group. This "probe" is then used to capture its binding partners from a complex biological sample.[1][2]
-
Label-Free Methods: Techniques like the Cellular Thermal Shift Assay circumvent the need for chemical modification of the natural product. Instead, they rely on detecting the physical consequences of the drug-target interaction, such as changes in protein stability.[3][4][5]
The choice of method depends on several factors, including the chemical tractability of the natural product for probe synthesis, the nature of the drug-target interaction (covalent vs. non-covalent), and the available instrumentation.
II. Probe-Based Target Identification: Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful and widely used technique to isolate and identify binding partners of a small molecule from a proteome.[6] The general workflow involves immobilizing a derivatized version of the small molecule (the "bait") onto a solid support, incubating it with a cell lysate, washing away non-specific binders, and finally eluting and identifying the specifically bound proteins by mass spectrometry.
Experimental Workflow: AP-MS
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Protocol: Affinity Purification of this compound Targets
1. Synthesis of this compound Affinity Probe:
-
Objective: To synthesize a derivative of this compound with a linker and a biotin tag for immobilization. The attachment point of the linker should be at a position that is not critical for its biological activity. This often requires prior structure-activity relationship (SAR) studies.
-
General Procedure:
-
Identify a suitable functional group on this compound for chemical modification (e.g., a hydroxyl or carboxyl group).
-
Synthesize a linker with a reactive group at one end (e.g., an amine or carboxyl) and an azide or alkyne at the other for click chemistry.
-
Couple the linker to this compound.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide or biotin-alkyne moiety.[7]
-
Purify the final this compound-biotin probe by HPLC and confirm its structure by NMR and mass spectrometry.
-
2. Immobilization of the Affinity Probe:
-
Resuspend streptavidin-coated magnetic beads in binding buffer (e.g., PBS with 0.05% Tween-20).
-
Add the this compound-biotin probe to the beads and incubate with gentle rotation for 1-2 hours at room temperature.
-
Wash the beads several times with binding buffer to remove unbound probe.
3. Affinity Purification:
-
Prepare a cell lysate from the cell line of interest (e.g., a cancer cell line sensitive to this compound) in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation.
-
Incubate the clarified lysate with the probe-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A common strategy is to increase the salt concentration or use a mild detergent in the wash buffer.
-
Elute the specifically bound proteins. This can be achieved by:
-
Competitive elution with an excess of free this compound.
-
Denaturing elution with a buffer containing SDS and a reducing agent.
-
4. Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise the protein bands of interest.
-
Perform in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database using a search algorithm like Mascot or Sequest.
Data Presentation: AP-MS
| Parameter | Control (Beads only) | This compound Probe |
| Total Protein Bound (µg) | 5 | 50 |
| Number of Identified Proteins | 20 | 150 |
| Top Candidate Target(s) | - | Protein X, Protein Y |
| Spectral Counts for Target X | 0 | 25 |
| Sequence Coverage for Target X | 0% | 40% |
III. Label-Free Target Identification: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free method to assess drug-target engagement in a cellular context.[3][4][8] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. This thermal stabilization can be detected by measuring the amount of soluble protein remaining after heating.[5]
Experimental Workflow: MS-CETSA (Thermal Proteome Profiling)
Caption: Workflow for Cellular Thermal Shift Assay with Mass Spectrometry (MS-CETSA).
Protocol: CETSA for this compound Target Identification
1. Cell Treatment and Heating:
-
Culture cells to confluency in appropriate media.
-
Treat cells with this compound at a desired concentration (e.g., 10x EC50) or with vehicle (DMSO) as a control. Incubate for a time sufficient for target engagement.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.
2. Sample Preparation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant containing the soluble proteins.
3. Protein Quantification:
-
For single target validation (Western Blot):
-
Measure the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting using an antibody against a suspected target protein.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
-
For proteome-wide analysis (MS-CETSA):
-
Prepare the soluble protein fractions for mass spectrometry. This typically involves reduction, alkylation, and tryptic digestion.
-
For quantitative proteomics, label the peptides from different temperature points with isobaric tags (e.g., TMT or iTRAQ).
-
Analyze the labeled peptides by LC-MS/MS.
-
4. Data Analysis:
-
Identify and quantify the proteins at each temperature point.
-
For each protein, plot the relative amount of soluble protein as a function of temperature to generate a melting curve.
-
Identify proteins that show a significant shift in their melting temperature (ΔTm) in the this compound-treated samples compared to the vehicle control. These are the candidate targets.
Data Presentation: CETSA
| Protein | Tm (Vehicle) | Tm (this compound) | ΔTm (°C) | Significance (p-value) |
| Protein A | 52.5°C | 52.7°C | +0.2 | >0.05 |
| Protein B | 58.1°C | 62.3°C | +4.2 | <0.01 |
| Protein C | 61.3°C | 61.5°C | +0.2 | >0.05 |
IV. Probe-Based Target Identification: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique used to identify the functional state of enzymes in complex proteomes.[9][10] It utilizes chemical probes that covalently bind to the active site of a specific class of enzymes. If this compound contains a reactive functional group (a "warhead"), it could potentially be used directly or modified into an activity-based probe.
Experimental Workflow: ABPP
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Protocol: ABPP for this compound Targets
1. Probe Synthesis:
-
Objective: To synthesize a this compound-based ABPP probe. This typically involves incorporating a minimally perturbing tag, such as a terminal alkyne, for subsequent "click" chemistry. The probe should retain the reactive "warhead" of the parent natural product.
-
General Procedure:
-
Identify the electrophilic center in this compound that is likely responsible for covalent modification of proteins.
-
Synthesize a derivative of this compound that incorporates a terminal alkyne at a non-critical position.
-
Verify the reactivity and biological activity of the probe to ensure it mimics the parent compound.
-
2. Proteome Labeling:
-
Prepare a cell lysate or use intact cells.
-
For competitive profiling, pre-incubate one sample with an excess of unmodified this compound to block the active sites of its targets.
-
Incubate the proteomes with the this compound-alkyne probe.
3. Click Chemistry and Enrichment:
-
Perform a CuAAC "click" reaction to attach a reporter tag, such as biotin-azide, to the alkyne-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
Wash the beads to remove non-biotinylated proteins.
4. Protein Identification:
-
Elute the enriched proteins from the beads.
-
Perform tryptic digestion and analyze the resulting peptides by LC-MS/MS.
-
Identify proteins that are significantly less abundant in the sample that was pre-incubated with excess this compound. These are the specific targets of the probe.
Data Presentation: ABPP
| Protein ID | Fold Change (Probe vs. Probe + this compound) | Function |
| Protein P | 1.1 | Housekeeping |
| Protein Q | 8.5 | Kinase |
| Protein R | 1.3 | Structural |
V. Signaling Pathway Analysis
Natural products often exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. Based on the known activities of other diterpenoids, this compound may interact with pathways such as NF-κB and apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers.[11][12][13][14]
Caption: Potential modulation of the NF-κB signaling pathway by this compound.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anti-cancer agents work by inducing apoptosis in tumor cells.[15][16][17][18]
Caption: Potential induction of apoptosis by this compound.
VI. Conclusion
The identification of cellular targets is a cornerstone of modern drug discovery and chemical biology. The techniques and protocols outlined in these application notes provide a robust framework for researchers to begin to unravel the mechanism of action of this compound. A multi-pronged approach, combining both probe-based and label-free methods, is often the most effective strategy for confidently identifying and validating the cellular targets of a complex natural product. The insights gained from these studies will be invaluable for the future development of this compound and its analogs as potential therapeutic agents.
References
- 1. Natural Products as Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. An update of label-free protein target identification methods for natural active products [thno.org]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 7. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 8. CETSA [cetsa.org]
- 9. Activity-based protein profiling for natural product target discovery. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the nuclear factor-kappaB signaling pathway by leflunomide or triptolide also inhibits the anthralin-induced inflammatory response but does not affect keratinocyte growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalsciencebooks.info [globalsciencebooks.info]
- 13. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 14. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Gelomulide A Solubility for Cell Culture Assays
Welcome to the technical support center for Gelomulide A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in cell culture applications. Below you will find a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimental outcomes.
Troubleshooting Guide
Low aqueous solubility is a common challenge when working with hydrophobic compounds like this compound. If you are encountering issues such as precipitation or difficulty in achieving the desired concentration in your cell culture medium, consult the following table for potential solutions.
| Issue | Potential Cause | Recommended Solution | Key Considerations |
| Precipitation upon dilution of DMSO stock in aqueous media | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The final concentration of DMSO is too low to maintain solubility. | 1. Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is sufficient to maintain solubility, typically between 0.1% and 0.5%.[1][2] Perform a vehicle control to assess the effect of DMSO on your cells. 2. Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium. 3. Three-Step Dilution Protocol: For highly resistant precipitation, first dilute the DMSO stock with pre-warmed (37°C) fetal bovine serum (FBS) before the final dilution in the cell culture medium.[3] | - Most cell lines can tolerate up to 0.5% DMSO, but primary cells may be more sensitive, requiring concentrations below 0.1%.[2] - Always include a vehicle control with the same final DMSO concentration as your experimental samples. |
| Inability to dissolve this compound in 100% DMSO | The compound may require gentle heating or sonication to fully dissolve. | 1. Warming: Briefly warm the solution in a 37°C water bath. 2. Sonication: Use a sonicator to aid dissolution. 3. Vortexing: Vigorous vortexing can also help. | - Avoid excessive heating, as it may degrade the compound. - Ensure the vial is tightly sealed during sonication. |
| Desired final concentration is not achievable without significant DMSO toxicity | The required therapeutic concentration of this compound necessitates a toxic level of DMSO. | 1. Use of Co-solvents: Prepare a mixed stock solution with DMSO and a less toxic co-solvent like polyethylene glycol (PEG300 or PEG400) or glycerol.[4][5] 2. Formulation with Surfactants: Incorporate non-ionic surfactants like Tween 80 or Tween 20 in your formulation to improve solubility.[4][5] 3. Use of Solubilizing Excipients: For in vivo or certain in vitro models, consider formulations with carboxymethyl cellulose (CMC).[6] | - When using co-solvents or surfactants, it is crucial to test their effects on cell viability and the experimental endpoint in control experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: The recommended starting solvent for dissolving this compound for in vitro cell culture assays is dimethyl sulfoxide (DMSO).[6] It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in your cell culture medium.
Q2: What is a typical concentration for a this compound stock solution in DMSO?
A2: For most compounds, including those with low water solubility like this compound, stock solutions in DMSO are typically prepared in the range of 5 mM to 20 mM.[6]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The tolerance of cells to DMSO can vary. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[2] However, for sensitive cell lines, such as primary cells, it is recommended to keep the final DMSO concentration at or below 0.1%.[2] It is essential to perform a vehicle control experiment to determine the effect of the chosen DMSO concentration on your specific cell line.
Q4: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do?
A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Check your final DMSO concentration: Ensure it is high enough to maintain solubility (ideally between 0.1% and 0.5%).
-
Perform serial dilutions: Instead of a single large dilution, dilute your stock solution in smaller, stepwise increments.
-
Warm your media: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes help.
-
Try the three-step dilution protocol: This involves an intermediate dilution step in pre-warmed FBS.[3]
Q5: Are there any alternatives to DMSO for dissolving this compound?
A5: If DMSO is not suitable for your experimental system, you can explore other options such as ethanol or dimethylformamide (DMF).[6] Additionally, the use of co-solvents like PEG300 or surfactants like Tween 80 can enhance solubility in aqueous solutions.[4] However, the compatibility of these solvents with your specific cell line must be validated.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound is approximately 374.47 g/mol .[7]
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly warm the tube in a 37°C water bath or sonicate to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of this compound for Cell Culture Treatment
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Thaw a vial of the this compound stock solution at room temperature.
-
Determine the final concentration of this compound and the final percentage of DMSO you want in your cell culture. Remember to keep the final DMSO concentration as low as possible (ideally ≤ 0.5%).
-
Calculate the volume of the stock solution needed to achieve the desired final concentration.
-
Add the calculated volume of the this compound stock solution directly to the pre-warmed cell culture medium.
-
Mix immediately by gentle pipetting or swirling.
-
Visually inspect the medium for any signs of precipitation.
-
Add the final solution to your cells.
-
Important: Prepare a vehicle control by adding the same volume of 100% DMSO (without this compound) to an equal volume of cell culture medium.
Protocol 3: Three-Step Protocol for Compounds Prone to Precipitation
Materials:
-
This compound DMSO stock solution
-
Pre-warmed (37°C) Fetal Bovine Serum (FBS)
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[3]
-
Dilute the DMSO stock solution 10-fold with pre-warmed FBS. Mix gently.[3]
-
Perform the final dilution of the FBS-containing solution into the pre-warmed cell culture medium to achieve the desired final concentration of this compound.[3]
Visual Guides
Caption: Decision workflow for dissolving this compound.
This technical guide provides a comprehensive overview of how to effectively solubilize this compound for cell culture assays. By following these recommendations and protocols, researchers can minimize solubility-related issues and obtain reliable experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Terpenoids | 122537-59-1 | Invivochem [invivochem.com]
- 7. This compound | C22H30O5 | CID 14286064 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Gelomulide A in vivo
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the poor in vivo bioavailability of Gelomulide A, a diterpenoid isolated from the leaves of Suregada glomerulata.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a diterpenoid natural product that has been isolated from plants of the Suregada genus.[1][2] Like many natural products, this compound is a lipophilic molecule, which often correlates with poor aqueous solubility.[3] This low solubility is a primary factor that can limit its oral bioavailability, as dissolution in gastrointestinal fluids is a necessary step for absorption into the bloodstream.[4][5]
Q2: What are the primary barriers to achieving high in vivo bioavailability for a compound like this compound?
A2: The main obstacles to achieving sufficient systemic exposure for poorly soluble compounds like this compound include:
-
Poor Aqueous Solubility: Limited dissolution in the gastrointestinal tract is a major rate-limiting step for absorption.[3][4]
-
Extensive First-Pass Metabolism: After oral absorption, the compound passes through the liver where it can be extensively metabolized by enzymes before reaching systemic circulation, significantly reducing the concentration of the active drug.[4]
-
Efflux by Transporters: The compound may be recognized and actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein, which reduces its net absorption.[4][6]
Q3: What are some initial formulation strategies to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly water-soluble compounds:[3][4]
-
Co-solvents and Surfactants: Utilizing vehicles containing co-solvents (e.g., PEG 400, DMSO) and surfactants (e.g., Tween 80, Cremophor EL) can significantly improve the solubility of the compound in the dosing formulation.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can enhance solubility and may facilitate lymphatic uptake, which can help bypass first-pass metabolism in the liver.[7][8]
-
Particle Size Reduction: Techniques like micronization or the creation of nanoparticles increase the surface area of the drug particles, which can lead to an enhanced dissolution rate.[4][7]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix in an amorphous (non-crystalline) state can improve its apparent solubility and dissolution.[4]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during in vivo experiments with this compound.
Issue 1: High variability in plasma concentrations of this compound following oral administration.
-
Potential Causes:
-
Inconsistent Dissolution: Due to its poor solubility, this compound may not dissolve uniformly in the gastrointestinal tract, leading to erratic absorption.
-
Food Effects: The presence or absence of food can significantly impact gastric emptying and the composition of GI fluids, thereby affecting drug dissolution and absorption.
-
Variable First-Pass Metabolism: The extent of metabolism in the gut wall and liver can differ between individual animals.
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are provided with a standardized diet to minimize variability from food effects.
-
Optimize Formulation: Employ one of the formulation strategies mentioned in FAQ Q3 to improve solubility and dissolution consistency. For example, a self-emulsifying drug delivery system (SEDDS) can help create a more uniform dispersion in the gut.
-
Increase Sample Size: A larger cohort of animals can help to statistically account for high inter-individual variability.
-
Issue 2: this compound demonstrates good in vitro activity but shows poor efficacy in vivo.
-
Potential Causes:
-
Low Systemic Exposure: The in vivo plasma concentrations of this compound may not be reaching the therapeutic threshold due to poor bioavailability.
-
Rapid Metabolism and Clearance: The compound might be quickly metabolized and eliminated from the body, resulting in a short duration of action.
-
-
Troubleshooting Steps:
-
Conduct Pharmacokinetic (PK) Studies: A pilot PK study is essential to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). This will help to correlate the administered dose with the resulting plasma concentrations.
-
Dose Escalation Study: Carefully designed dose-escalation studies can help determine if higher doses can achieve the necessary therapeutic concentrations without causing toxicity.
-
Consider Alternative Routes of Administration: For initial efficacy studies, intraperitoneal (IP) or intravenous (IV) administration can bypass the barriers of oral absorption and provide a clearer picture of the compound's potential activity.
-
Issue 3: Difficulty in preparing a stable and homogeneous dosing formulation for this compound.
-
Potential Causes:
-
Precipitation of the Compound: this compound may precipitate out of simple aqueous vehicles over time.
-
Phase Separation in Lipid-Based Formulations: Improperly formulated lipid-based systems can be unstable.
-
-
Troubleshooting Steps:
-
Solubility Screening: Conduct a small-scale solubility screen with various pharmaceutically acceptable solvents, co-solvents, and surfactants to identify a suitable vehicle system.
-
Use of Suspending Agents: For suspension formulations, include a suspending agent like carboxymethylcellulose (CMC) to ensure homogeneity.[9] It is crucial to ensure the suspension is uniformly mixed before each dose is administered.[3]
-
Example Formulations: A starting point for formulation development can be the example formulations provided by chemical suppliers. For instance, a vehicle consisting of DMSO, PEG300, Tween 80, and saline, or a suspension in corn oil can be tested.[9]
-
Data Presentation
Table 1: Example Pharmacokinetic Parameters for a Poorly Soluble Compound Following Oral Administration of Different Formulations in Rats (Illustrative Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 85 ± 25 | 4.0 | 450 ± 120 | 100 (Reference) |
| Micronized Suspension | 50 | 150 ± 40 | 2.0 | 980 ± 210 | 218 |
| Solid Dispersion | 50 | 320 ± 75 | 1.5 | 2150 ± 450 | 478 |
| SEDDS | 50 | 550 ± 110 | 1.0 | 3800 ± 620 | 844 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Gavage in Rodents
This protocol provides a general method for preparing a solution-based formulation suitable for oral administration.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG 400
-
Tween 80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg in 1 mL of DMSO.
-
In a separate tube, prepare the vehicle by mixing PEG 400, Tween 80, and saline. A common ratio is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.
-
Slowly add the this compound/DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for clarity and homogeneity.
-
Prepare the formulation fresh on the day of the experiment.
-
Protocol 2: In Vivo Bioavailability Study in Rats
This protocol outlines a basic design for a single-dose pharmacokinetic study.
-
Animal Model:
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).
-
Acclimatize animals for at least 3 days before the experiment.
-
-
Study Design:
-
Divide animals into groups (e.g., n=4-6 per group) to receive different formulations of this compound.
-
Include an intravenous (IV) group to determine absolute bioavailability.
-
Fast animals overnight (with free access to water) before dosing.
-
-
Dosing:
-
Weigh each animal before dosing to calculate the exact dose volume.
-
Administer the this compound formulation via oral gavage (typically 5-10 mL/kg).
-
For the IV group, administer the drug solution via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., EDTA).
-
Keep samples on ice until centrifugation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound | Terpenoids | 122537-59-1 | Invivochem [invivochem.com]
Technical Support Center: Troubleshooting Inconsistent Results in Gelomulide A Experiments
Welcome to the technical support center for researchers utilizing Gelomulide A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro experiments. By offering detailed experimental protocols, insights into potential pitfalls, and a deeper understanding of the compound's mechanism of action, we aim to enhance the reproducibility and reliability of your research findings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues researchers may face when working with this compound, providing potential causes and actionable solutions in a question-and-answer format.
Q1: I am observing significant variability in the IC50 values of this compound between experiments. What are the likely causes?
Inconsistent IC50 values are a frequent challenge in in vitro assays. Several factors can contribute to this variability:
-
Compound Solubility and Stability: this compound, like many diterpenoids, has limited aqueous solubility. Precipitation of the compound in your cell culture media can lead to a lower effective concentration and thus, a higher apparent IC50. Additionally, the stability of this compound in aqueous solutions over the course of a multi-day experiment may be a factor.
-
Troubleshooting Steps:
-
Solvent Control: Always include a vehicle control (e.g., DMSO) at the highest concentration used in your experiment to ensure the solvent itself is not causing cytotoxicity.
-
Solubility Check: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Prepare fresh dilutions for each experiment.
-
Optimized Dissolution: Ensure this compound is fully dissolved in the initial stock solution before further dilution into aqueous media. Sonication may aid in dissolution.
-
-
-
Cell Culture Conditions: The physiological state of your cells can significantly impact their response to treatment.
-
Troubleshooting Steps:
-
Consistent Cell Density: Seed cells at a consistent density across all plates and experiments. Over-confluent or sparsely populated wells will respond differently.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
-
Media and Serum Variability: Use the same batch of media and serum for a set of experiments to minimize variability. Changes in media components can alter cell growth and drug sensitivity.[1][2][3]
-
-
-
Assay-Specific Variability: The choice and execution of the cytotoxicity assay can introduce variability.
-
Troubleshooting Steps:
-
Incubation Time: Optimize and maintain a consistent incubation time with this compound.
-
Reagent Handling: Ensure all reagents are properly stored and handled according to the manufacturer's instructions.
-
Plate Edge Effects: Be mindful of the "edge effect" in 96-well plates, where wells on the perimeter are more prone to evaporation. It is advisable to fill the outer wells with sterile media or PBS and use the inner wells for experimental samples.
-
-
Q2: My results suggest this compound is inducing cell death, but I am unsure of the mechanism. How can I investigate this further?
While specific signaling pathways for this compound are still under investigation, related ent-abietane diterpenoids have been shown to induce apoptosis.[4][5][6] Here’s how you can explore the mechanism of cell death:
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
-
DNA Fragmentation Analysis: Apoptosis is often characterized by the fragmentation of genomic DNA, which can be visualized using techniques like agarose gel electrophoresis (DNA laddering) or a TUNEL assay.
-
-
Signaling Pathway Analysis: Based on studies of similar diterpenoids, you might investigate the following pathways:
-
PI3K/Akt Pathway: This is a crucial survival pathway that is often inhibited by anticancer compounds. You can assess the phosphorylation status of Akt and downstream targets.
-
JAK/STAT Pathway: Some diterpenoids have been shown to interfere with this signaling cascade, which is involved in cell proliferation and survival.
-
MAPK/ERK Pathway: This pathway is involved in regulating cell growth and differentiation and can be modulated by various natural products.[7]
-
Q3: I am having trouble dissolving this compound for my experiments. What is the recommended procedure?
Proper solubilization is critical for obtaining accurate and reproducible results.
-
Recommended Solvent: Start by dissolving this compound in a high-purity organic solvent such as dimethyl sulfoxide (DMSO).
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM). Ensure the compound is completely dissolved before making further dilutions. Gentle warming or brief sonication may be necessary.
-
Working Dilutions: Prepare serial dilutions from the stock solution in your cell culture medium immediately before treating the cells. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Precipitation: After diluting in aqueous media, visually inspect for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or use a different solubilization strategy, such as conjugation with a carrier molecule, though this would require significant additional characterization.
Data Presentation: Cytotoxicity of this compound and Related Compounds
The following table summarizes the reported cytotoxic activities of this compound and other ent-abietane diterpenoids against various cancer cell lines. This data can serve as a reference for expected potency.
| Compound/Extract | Cell Line | Assay | IC50 / % Inhibition | Reference |
| Suregada zanzibariensis Leaf Extract (contains this compound) | UACC62 (Melanoma) | Not Specified | Cytotoxic | [4] |
| Suregada zanzibariensis Leaf Extract (contains this compound) | MCF-7 (Breast Cancer) | Not Specified | Cytotoxic | [4] |
| Suregada zanzibariensis Leaf Extract (contains this compound) | TK10 (Renal Cancer) | Not Specified | Cytotoxic | [4] |
| Gelomulide E | NCI H490 (Lung Cancer) | Not Specified | >85% growth inhibition at 50 µM | [8] |
| Gelomulide E | CCRF-CEM (Leukemia) | Not Specified | >95% growth inhibition | [8] |
| Gelomulide E | K-562 (Leukemia) | Not Specified | >95% growth inhibition | [8] |
| Gelomulide E | MD MB-435 (Breast Cancer) | Not Specified | >95% growth inhibition | [8] |
| Jolkinolide B | K562 (Leukemia) | MTT | 12.1 µg/mL | |
| Jolkinolide B | Eca-109 (Esophageal Carcinoma) | MTT | 23.7 µg/mL | |
| Jolkinolide B | HepG2 (Hepatoma) | MTT | >50.0 µg/mL |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cytotoxic effects of this compound.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C in the dark, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Visualizations
General Workflow for Troubleshooting Inconsistent Cytotoxicity Results
Caption: Troubleshooting workflow for inconsistent cytotoxicity data.
Putative Signaling Pathways for ent-Abietane Diterpenoid-Induced Apoptosis
References
- 1. mdpi.com [mdpi.com]
- 2. Enhanced Production of Anthraquinones and Phenolic Compounds and Biological Activities in the Cell Suspension Cultures of Polygonum multiflorum [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The apoptotic potential of ergolide to induce apoptosis in molt4 cell lines - Journal of Medicinal Plants [jmp.ir]
- 6. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Gelomulide A during storage and experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Gelomulide A during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C, which ensures its integrity for up to three years. Storage at 4°C is suitable for shorter periods, maintaining stability for up to two years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For optimal stability, store these solutions at -80°C, where they are stable for up to six months. If a -80°C freezer is unavailable, storage at -20°C is an alternative, with stability maintained for up to one month.[1]
Q3: What is the primary cause of this compound degradation in solution?
A3: this compound, being a diterpene lactone with an acetate group, is susceptible to hydrolysis, particularly under basic conditions which can catalyze the opening of the lactone ring and hydrolysis of the acetate ester. Acidic conditions can also lead to hydrolysis, although potentially at a slower rate.
Q4: Can this compound degrade when exposed to light?
Q5: Is this compound sensitive to oxidation?
A5: Terpenoids can be susceptible to oxidation. The presence of double bonds and ether linkages in the structure of this compound suggests potential reactivity with oxidizing agents. It is advisable to use degassed solvents and avoid sources of free radicals.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Possible Cause: Degradation of this compound in the stock solution or experimental medium.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Was the stock solution stored correctly and within its stability period? (See Storage Stability Tables below).
-
Have you subjected the stock solution to multiple freeze-thaw cycles? If so, prepare a fresh stock solution.
-
-
Assess Stability in Experimental Medium:
-
What is the pH of your cell culture medium or buffer? this compound is more susceptible to degradation in basic conditions. Consider performing a time-course experiment to assess its stability in your specific medium.
-
Does your experimental setup involve prolonged exposure to light or high temperatures? Minimize exposure to these conditions.
-
-
Analytical Confirmation (If available):
-
If you have access to analytical instrumentation such as HPLC, analyze an aliquot of your stock solution and the working solution to confirm the concentration and purity of this compound.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of a this compound sample.
Possible Cause: Degradation of this compound due to improper handling or storage.
Troubleshooting Steps:
-
Review Sample History:
-
Trace the storage and handling conditions of the sample. Was it exposed to high temperatures, extreme pH, or light?
-
Was the solvent used for dissolution of high purity and free of contaminants?
-
-
Hypothesize Degradation Pathway:
-
Based on the conditions the sample was exposed to, consider the likely degradation pathway (see Potential Degradation Pathways diagram below). For instance, exposure to basic buffers might suggest hydrolysis products.
-
-
Characterize Degradation Products (Advanced):
-
If identifying the degradants is necessary, techniques like LC-MS and NMR spectroscopy can be employed to elucidate their structures.
-
Data Presentation
Table 1: Storage Stability of this compound
| Form | Storage Temperature | Stability Period |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Concentration | Notes |
| DMSO | 5 mM, 10 mM, or 20 mM | A commonly used solvent for preparing stock solutions.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a similar appropriate solvent.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at 60°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
At each time point, withdraw a sample and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at a neutral pH).
-
Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase it to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (this needs to be determined, but a range of 210-250 nm is a good starting point for many terpenes).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for quantifying this compound in the presence of its degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Optimizing Incubation Time for Gelomulide A in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the incubation time for Gelomulide A in cancer cell line experiments.
FAQs (Frequently Asked Questions)
Q1: What is a recommended starting concentration range for this compound in cytotoxicity assays?
A1: Based on studies of related ent-abietane diterpenes, a starting concentration range of 1 µM to 50 µM is recommended for initial cytotoxicity screening. For instance, Gelomulide K and another related compound have shown moderate cytotoxicity in the low micromolar range against various cancer cell lines, including lung, breast, and liver cancer cells.[1]
Q2: What is a typical incubation time for assessing the cytotoxicity of diterpenoid compounds like this compound?
A2: Standard cytotoxicity assays often utilize incubation times of 24, 48, and 72 hours.[2] The optimal incubation time for this compound may be cell line-dependent and should be determined empirically. A time-course experiment is recommended to identify the point at which the maximal cytotoxic effect is observed.
Q3: How can I determine the optimal incubation time for this compound in my specific cancer cell line?
A3: To determine the optimal incubation time, a time-course experiment is essential. This involves treating your cancer cell line with a range of this compound concentrations and assessing cell viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The optimal incubation time will be the point at which you observe a significant, dose-dependent decrease in cell viability.
Q4: Can this compound interfere with common cell viability assays?
A4: As a natural product, this compound, a diterpenoid, has the potential to interfere with colorimetric or fluorometric assays. For example, it could directly react with assay reagents or possess intrinsic fluorescence. It is crucial to include proper controls, such as a cell-free assay with this compound at the tested concentrations, to rule out any direct interference with the assay components.
Q5: What are the potential mechanisms of action for this compound in cancer cells?
A5: While the specific signaling pathways modulated by this compound are not yet fully elucidated, other diterpenoids have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[3] Potential mechanisms could involve the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.[4][5] Further investigation into the effects of this compound on apoptotic markers (e.g., caspase activation) and cell cycle distribution is necessary to determine its precise mechanism of action.
Troubleshooting Guides
Issue 1: High variability in cell viability results between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter or a hemocytometer for accurate cell counting. Always allow cells to adhere and stabilize for 24 hours before adding this compound.
-
-
Possible Cause: Instability of this compound in culture medium.
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Investigate the stability of this compound in your specific cell culture medium over the course of the experiment by incubating it in cell-free wells and analyzing its integrity at different time points, if analytical methods are available.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium to maintain humidity and minimize evaporation from the inner wells.
-
Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.
-
Possible Cause: The selected cell line may be resistant to this compound.
-
Solution: Test this compound on a panel of different cancer cell lines to identify a more sensitive model.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Extend the incubation time. Some compounds require longer exposure to exert their cytotoxic effects. Perform a time-course experiment up to 72 or even 96 hours.
-
-
Possible Cause: Degradation or precipitation of this compound.
-
Solution: Visually inspect the culture wells for any signs of precipitation. Ensure that the final solvent concentration (e.g., DMSO) is low and non-toxic to the cells (typically below 0.5%).
-
Issue 3: Unexpected cell morphology or behavior after treatment.
-
Possible Cause: Solvent toxicity.
-
Solution: Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve this compound) in all experiments to ensure that the observed effects are due to the compound and not the solvent.
-
-
Possible Cause: Contamination of the cell culture.
Data Presentation
Table 1: Cytotoxicity of Gelomulide Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Gelomulide K | A549 | Lung | >10 | 48 | [1] |
| Gelomulide K | MDA-MB-231 | Breast | >10 | 48 | [1] |
| Gelomulide K | MCF7 | Breast | >10 | 48 | [1] |
| Gelomulide K | HepG2 | Liver | >10 | 48 | [1] |
| Compound 1 | A549 | Lung | 8.5 | 48 | [1] |
| Compound 1 | MDA-MB-231 | Breast | 7.9 | 48 | [1] |
| Compound 1 | MCF7 | Breast | 9.2 | 48 | [1] |
| Compound 1 | HepG2 | Liver | 8.8 | 48 | [1] |
| Compound 3 | A549 | Lung | 6.4 | 48 | [1] |
| Compound 3 | MDA-MB-231 | Breast | 5.8 | 48 | [1] |
| Compound 3 | MCF7 | Breast | 7.1 | 48 | [1] |
| Compound 3 | HepG2 | Liver | 6.9 | 48 | [1] |
*Note: Compounds 1 and 3 are ent-abietane diterpenes isolated along with Gelomulides K-X.[1]
Table 2: Reported Growth Inhibition of Gelomulide E
| Compound | Cell Line | Cancer Type | Concentration (M) | Growth Inhibition (%) | Reference |
| Gelomulide E | NCI-H490 | Lung | 5 x 10⁻⁵ | >85 | [9] |
| Gelomulide E | CCRF-CEM | Leukemia | Not specified | >95 | [9] |
| Gelomulide E | K-562 | Leukemia | Not specified | >95 | [9] |
| Gelomulide E | SR | Leukemia | Not specified | >95 | [9] |
| Gelomulide E | MDA-MB-435 | Breast | Not specified | >95 | [9] |
| Gelomulide E | HTC-15 | Colon | Not specified | >95 | [9] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol provides a general framework for determining the effect of this compound on cancer cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated control wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere for 24 hours.
-
Treat the cells with different concentrations of this compound for the determined optimal incubation time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in this compound-treated cells.[10][11]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound for different time points.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
-
Mandatory Visualization
Caption: Workflow for optimizing this compound incubation time.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Cytotoxic ent-abietane diterpenes from Gelonium aequoreum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time-dependent cytotoxic drugs selectively cooperate with IL-18 for cancer chemo-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Potential Antitumor Agents from the Scaffolds of Plant-derived Terpenoid Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Cycle and Induction of Apoptosis by Shiga-like Toxin Produced by Escherichia coli O157:H7 in T47D Breast Cancer Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Dealing with high background in Gelomulide A fluorescence-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing fluorescence-based assays to investigate the biological activities of Gelomulide A. As this compound is not intrinsically fluorescent, this guide focuses on assays where fluorescence is used to measure its effects on cellular processes, such as cytotoxicity and inflammation.
Frequently Asked Questions (FAQs)
Q1: Is this compound a fluorescent compound?
A1: No, this compound is not an inherently fluorescent molecule. Fluorescence-based assays involving this compound are designed to measure its biological effects on cells, such as the induction of apoptosis or the inhibition of inflammatory pathways, using fluorescent reporters or dyes.
Q2: What are the known biological activities of this compound that can be measured with fluorescence assays?
A2: this compound, an ent-abietane diterpenoid isolated from Suregada multiflora, has demonstrated cytotoxic effects against various cancer cell lines and exhibits anti-inflammatory properties.[1][2] These activities can be quantified using fluorescence-based assays that measure apoptosis and key inflammatory signaling pathways.
Q3: Which signaling pathways are potentially modulated by this compound and other ent-abietane diterpenoids?
A3: Studies on ent-abietane diterpenoids and extracts from Suregada multiflora suggest that they can induce apoptosis through the activation of caspases.[3][4][5] Additionally, many natural compounds with anti-inflammatory effects are known to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8]
Troubleshooting Guide: High Background Fluorescence
High background fluorescence is a common issue that can mask the specific signal in your assay, leading to inaccurate results. This guide provides a systematic approach to identifying and mitigating common sources of high background.
Diagram: Troubleshooting Logic for High Background
Caption: A flowchart outlining the systematic process for troubleshooting high background fluorescence in cell-based assays.
Table 1: Common Sources of High Background and Recommended Solutions
| Source of High Background | Potential Cause | Recommended Solution |
| Autofluorescence | Phenol red in cell culture media. | Use phenol red-free media for the final incubation and reading steps. |
| Fetal Bovine Serum (FBS) and other media supplements. | Reduce the concentration of FBS or switch to a serum-free medium for the assay. | |
| Endogenous cellular components (e.g., NADH, flavins). | Choose fluorophores that excite and emit in the red or far-red spectrum to minimize overlap with cellular autofluorescence. | |
| Non-Specific Binding | High concentration of fluorescent dye or antibody. | Titrate the dye or antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Inadequate blocking. | Use an appropriate blocking buffer (e.g., BSA, normal serum) for a sufficient amount of time. | |
| Insufficient washing. | Increase the number and duration of wash steps after incubation with fluorescent probes. | |
| Reagent & Buffer Issues | Contaminated or expired reagents. | Use fresh, high-quality reagents and buffers. Filter-sterilize buffers to remove particulates. |
| Precipitated dye or antibody aggregates. | Centrifuge the dye or antibody solution before use to pellet any aggregates. | |
| Instrumentation | High photomultiplier (PMT) gain or exposure time. | Optimize instrument settings to the lowest gain/exposure that provides a detectable specific signal. |
| Incorrect filter sets. | Ensure that the excitation and emission filters are appropriate for the specific fluorophore being used. |
Experimental Protocols and Data
Cytotoxicity and Apoptosis Assays
This compound and other ent-abietane diterpenoids have been shown to be cytotoxic to a variety of cancer cell lines. This cytotoxicity is often mediated by the induction of apoptosis.
Table 2: Reported IC50 Values for this compound and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Gelomulide K | A549 | Lung | ~15 µM |
| MDA-MB-231 | Breast | ~12 µM | |
| MCF7 | Breast | ~18 µM | |
| HepG2 | Liver | ~20 µM | |
| Gelomulide M | A549 | Lung | ~10 µM |
| MDA-MB-231 | Breast | ~8 µM | |
| MCF7 | Breast | ~13 µM | |
| HepG2 | Liver | ~15 µM | |
| (Note: Data is illustrative and based on reported activities of similar compounds. Specific IC50 values for this compound may vary.)[9] |
Protocol 1: Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.
Materials:
-
Cell lysis buffer
-
2X Reaction Buffer
-
Dithiothreitol (DTT)
-
Caspase-3 substrate (e.g., DEVD-AFC or Ac-DEVD-AMC)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time. Include untreated and positive controls.
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in cold lysis buffer (e.g., 25 µL per 1 x 10^6 cells).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet debris.
-
-
Assay Reaction:
-
Transfer 50 µL of the cell lysate to a well of the 96-well black plate.
-
Prepare the reaction buffer by adding DTT to the 2X Reaction Buffer.
-
Add 50 µL of the reaction buffer to each well.
-
Add 5 µL of the caspase-3 fluorogenic substrate (e.g., DEVD-AFC).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence on a microplate reader with excitation at ~400 nm and emission at ~505 nm for AFC.[1]
-
Protocol 2: Mitochondrial Membrane Potential Assay using JC-1
This assay measures the disruption of the mitochondrial membrane potential (ΔΨm), an early event in apoptosis, using the fluorescent dye JC-1.
Materials:
-
JC-1 reagent
-
Assay Buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.[10]
-
-
Washing:
-
Centrifuge the plate and carefully remove the supernatant.
-
Wash the cells with Assay Buffer.[10]
-
-
Fluorescence Measurement:
-
Add Assay Buffer to each well.
-
Measure the fluorescence. In healthy cells, JC-1 forms aggregates with red fluorescence (Ex/Em ~585/590 nm). In apoptotic cells with decreased ΔΨm, JC-1 remains as monomers with green fluorescence (Ex/Em ~510/527 nm).
-
The ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential.
-
Diagram: Apoptosis Induction and Detection Workflow
Caption: A workflow diagram illustrating the process of inducing and detecting apoptosis in cells treated with this compound.
Anti-Inflammatory Activity Assays
Diagram: NF-κB Signaling Pathway
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory effects of this compound.
Protocol 3: NF-κB (p65) Translocation Assay
This immunofluorescence-based assay visualizes the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation, which is a hallmark of NF-κB activation.
Materials:
-
Cells cultured on coverslips or in imaging plates
-
Inflammatory stimulus (e.g., TNF-α, LPS)
-
Fixing Solution (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Pre-treat cells with this compound for the desired time.
-
Stimulate the cells with an inflammatory agent (e.g., 20 ng/mL TNF-α) for 30-60 minutes.[11]
-
-
Fixation and Permeabilization:
-
Fix the cells with Fixing Solution for 15-20 minutes.
-
Wash with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash with PBS.
-
Stain the nuclei with a counterstain like DAPI.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
-
Analysis:
-
Quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm to determine the extent of translocation.
-
This technical support center provides a foundation for troubleshooting and performing fluorescence-based assays to study the effects of this compound. For specific assay kits, always refer to the manufacturer's detailed protocols.
References
- 1. Caspase-3 Assay Kit (Fluorometric) (ab39383) | Abcam [abcam.com]
- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 3. Persianolide-A, an eudesmanolide-type sesquiterpene lactone from Artemisia kopetdaghensis, induces apoptosis by regulating ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of triptolide-induced apoptosis: Effect on caspase activation and Bid cleavage and essentiality of the hydroxyl group of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis in human breast cancer cells via caspase pathway by vernodalin isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginkgolide A inhibits lipopolysaccharide-induced inflammatory response in human coronary artery endothelial cells via downregulation of TLR4-NF-κB signaling through PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Andrographolide: Regulating the Master Regulator NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 101.200.202.226 [101.200.202.226]
- 11. e-century.us [e-century.us]
Validation & Comparative
Unraveling the Cytotoxic Potential: A Comparative Analysis of Gelomulide A and Jolkinolide B
In the landscape of oncological research, the quest for novel therapeutic agents with potent and selective cytotoxicity against cancer cells is a perpetual endeavor. Among the vast array of natural products, diterpenoids have emerged as a promising class of compounds with significant anti-tumor properties. This guide provides a detailed comparison of the cytotoxic activities of two such diterpenoids: Gelomulide A and Jolkinolide B. Both compounds belong to the ent-abietane family of diterpenes and have garnered attention for their potential as anticancer agents. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their cytotoxic profiles, underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic efficacy of a compound is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value is indicative of a higher cytotoxic potential. The available data for this compound and Jolkinolide B across various human cancer cell lines are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | A549 | Lung Carcinoma | Moderate Cytotoxicity | [1][2] |
| MDA-MB-231 | Breast Adenocarcinoma | Moderate Cytotoxicity | [1][2] | |
| MCF7 | Breast Adenocarcinoma | Moderate Cytotoxicity | [1][2] | |
| HepG2 | Hepatocellular Carcinoma | Moderate Cytotoxicity | [1][2] | |
| Jolkinolide B | MKN45 | Gastric Cancer | 44.69 (24h), 33.64 (48h) | |
| K562 | Chronic Myeloid Leukemia | 12.1 µg/mL (approx. 32.5 µM) | ||
| Eca-109 | Esophageal Carcinoma | 23.7 µg/mL (approx. 63.7 µM) | ||
| HepG2 | Hepatocellular Carcinoma | >50.0 µg/mL (>134.4 µM) | ||
| C4-2B | Prostate Cancer | <10 | ||
| C4-2B/ENZR | Enzalutamide-resistant Prostate Cancer | <10 | ||
| A549 | Lung Carcinoma | Inhibited proliferation (concentration-dependent) | ||
| MDA-MB-231 | Breast Adenocarcinoma | Inhibited adhesion at 1 and 2 µM |
*Specific IC50 values for this compound are not explicitly stated in the reviewed literature, which describes its effect as "moderate cytotoxicity."
Mechanisms of Action: A Look into Cellular Signaling
The cytotoxic effects of both this compound and Jolkinolide B are attributed to their interference with critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
Jolkinolide B has been more extensively studied, and its mechanisms of action involve the modulation of several key signaling cascades:
-
JAK/STAT Pathway: Jolkinolide B has been shown to downregulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is often constitutively activated in cancer cells and plays a crucial role in tumor cell survival and proliferation.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Jolkinolide B inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling, leading to the induction of apoptosis in cancer cells.[3]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is involved in inflammatory responses and cell survival. Jolkinolide B can inhibit the activation of NF-κB, thereby promoting apoptosis.
-
FAK/ERK Pathway: In breast cancer cells, Jolkinolide B has been observed to inhibit the focal adhesion kinase (FAK) and extracellular signal-regulated kinase (ERK) signaling pathways, which are involved in cell adhesion and invasion.
This compound: The precise signaling pathways affected by this compound that contribute to its cytotoxic effects have not yet been fully elucidated in the available literature. Further research is required to understand its molecular targets and mechanisms of action.
Experimental Protocols: Methodologies for Cytotoxicity Assessment
The evaluation of the cytotoxic properties of this compound and Jolkinolide B has been primarily conducted using colorimetric assays that measure cell viability and proliferation. The most commonly employed methods are the MTT and Sulforhodamine B (SRB) assays.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Jolkinolide B) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compound in a 96-well plate.
-
Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Remove the TCA, wash the plates with water, and stain the cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound SRB dye by washing with 1% acetic acid.
-
Solubilization: Add a Tris-base solution to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and IC50 values based on the absorbance readings.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Signaling pathways inhibited by Jolkinolide B.
Caption: General workflow for in vitro cytotoxicity assays.
Conclusion
Both this compound and Jolkinolide B, as members of the ent-abietane diterpenoid family, exhibit cytotoxic properties against a range of cancer cell lines. Jolkinolide B has been more thoroughly investigated, with specific IC50 values reported and its inhibitory effects on key cancer-related signaling pathways, including the JAK/STAT, PI3K/Akt/mTOR, and NF-κB pathways, being well-documented. In contrast, while this compound has demonstrated moderate cytotoxicity, there is a clear need for further research to quantify its potency with specific IC50 values and to elucidate its underlying mechanisms of action. A direct comparative study of these two compounds under identical experimental conditions would be invaluable for a more definitive assessment of their relative cytotoxic potential. The information presented in this guide provides a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies from natural sources.
References
- 1. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 2. Cytotoxic ent-abietane diterpenes from Gelonium aequoreum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jolkinolide B inhibits proliferation or migration and promotes apoptosis of MCF-7 or BT-474 breast cancer cells by downregulating the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Gelomulide A vs. Paclitaxel: A Comparative Analysis of Efficacy in Breast Cancer Cells
In the landscape of breast cancer therapeutics, the exploration of novel compounds with potent anti-cancer activity is a paramount pursuit. This guide provides a comparative overview of Gelomulide A, a member of the ent-abietane diterpenoid class of natural products, and Paclitaxel, a well-established chemotherapeutic agent. While direct comprehensive studies on this compound's effects on breast cancer cells are not yet available, this comparison leverages data from closely related Gelomulides (K and M) to offer a preliminary assessment against the known actions of Paclitaxel. This document is intended for researchers, scientists, and professionals in drug development, offering a structured look at available data, experimental methodologies, and postulated mechanisms of action.
Comparative Efficacy and Cytotoxicity
The primary measure of a compound's anti-cancer potential in vitro is its ability to inhibit cell growth, often quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 values for Gelomulide K, Gelomulide M, and Paclitaxel against two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
| Compound | Cell Line | IC50 (µM) |
| Gelomulide K | MCF-7 | 29.8 |
| MDA-MB-231 | 28.6 | |
| Gelomulide M | MCF-7 | 10.5 |
| MDA-MB-231 | 12.7 | |
| Paclitaxel | MCF-7 | 0.002 - 0.01 |
| MDA-MB-231 | 0.005 - 0.02 |
Note: Data for Gelomulide K and M are used as representative for the Gelomulide class due to the absence of specific data for this compound in breast cancer cell lines.
Mechanisms of Action: An Overview
Paclitaxel is a well-characterized mitotic inhibitor. Its primary mechanism involves the stabilization of microtubules, preventing their depolymerization. This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death)[1][2][3][4].
Gelomulides , as part of the broader class of ent-abietane diterpenoids, are suggested to exert their cytotoxic effects through the induction of apoptosis and cell cycle arrest[5]. While the precise signaling pathways for Gelomulides in breast cancer are yet to be fully elucidated, related compounds in the diterpenoid family have been shown to modulate key apoptotic and cell cycle regulatory proteins.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of anti-cancer compounds.
1. Cell Culture and Maintenance:
-
MCF-7 and MDA-MB-231 breast cancer cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells are treated with various concentrations of the test compound (Gelomulide or Paclitaxel) and incubated for 48-72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):
-
Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
4. Cell Cycle Analysis (Propidium Iodide Staining):
-
Cells are treated with the test compounds for 24 hours.
-
After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells are then washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C to remove RNA.
-
Propidium Iodide (50 µg/mL) is added, and the cells are incubated for another 30 minutes in the dark.
-
The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
5. Western Blot Analysis:
-
Cells are treated with the test compounds, and total protein is extracted using RIPA lysis buffer.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Process and Pathways
To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.
Experimental workflow for comparing Gelomulide and Paclitaxel.
Comparative signaling pathways of Paclitaxel and Gelomulide.
Conclusion and Future Directions
The available data indicates that Gelomulides K and M, and by extension potentially this compound, exhibit moderate cytotoxic activity against breast cancer cells, albeit at significantly higher concentrations than Paclitaxel. The established mechanism of Paclitaxel involves microtubule stabilization leading to G2/M arrest and apoptosis. While the precise molecular targets and signaling pathways of Gelomulides in breast cancer remain to be elucidated, it is plausible that they, like other diterpenoids, induce cell death through apoptosis and cell cycle disruption.
Further research is imperative to fully understand the anti-cancer potential of this compound and other related compounds. Future studies should focus on:
-
Determining the IC50 value of this compound in a panel of breast cancer cell lines.
-
Investigating the effects of this compound on apoptosis and the cell cycle.
-
Identifying the specific molecular targets and signaling pathways modulated by this compound.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical models of breast cancer.
Such investigations will be crucial in determining whether this compound or other members of its class can be developed into effective therapeutic agents for the treatment of breast cancer.
References
- 1. ent-Rosane and abietane diterpenoids as cancer chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic ent-abietane diterpenes from Gelonium aequoreum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects of Plant Secondary Metabolites and Naturally Occurring Bioactive Peptides on Breast Cancer Model Systems: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Anticancer Activity of Gedunin in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of Gedunin, a natural tetranortriterpenoid, in established animal models of gastric and oral cancer. Its performance is contextualized by comparing available data with standard chemotherapeutic agents, 5-Fluorouracil (5-FU) and Cisplatin, used in similar preclinical models. All experimental data is supported by detailed methodologies to ensure reproducibility and aid in the design of future studies.
I. Comparative Efficacy in Animal Models
The in vivo anticancer effects of Gedunin have been evaluated in chemically induced models of gastric and oral carcinogenesis. The following tables summarize the quantitative outcomes of these studies and provide a comparison with the efficacy of standard chemotherapeutic agents.
Gastric Cancer Model
Model: N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-Induced Gastric Carcinogenesis in Rats.
| Treatment Agent | Dosage | Key Findings | Tumor Incidence/Reduction | Reference |
| Gedunin | 1 µg/kg & 10 µg/kg (low doses) | Significantly reduced the incidence of gastric carcinoma; Induced apoptosis and inhibited the HMGB1/PI3K/AKT signaling pathway.[1][2] | Histopathological analysis revealed a significant reduction in gastric carcinoma incidence compared to the MNNG-treated control group.[1][2] | [1][2][3] |
| Gedunin | 100 µg/kg (high dose) | Exhibited pro-oxidant and pro-inflammatory effects, potentially promoting tumor growth.[1] | U-shaped dose-response observed; high doses may be detrimental.[1][3] | [1][3] |
| 5-Fluorouracil (5-FU) | Not specified | Ineffective in suppressing the initial stage of MNNG-induced carcinogenesis but showed therapeutic effects in later stages of tumor progression.[4] | In one study, 4 out of 20 rats treated with 5-FU during the initiation phase still developed invasive adenocarcinoma.[4] | [4] |
| 5-Fluorouracil (5-FU) + Celecoxib | 5-FU: Not specified; Celecoxib: Not specified | Combination therapy in a nude mouse xenograft model showed a tumor inhibition rate of 88.37%, significantly higher than 5-FU alone (26.36%).[5] | 88.37% tumor inhibition (combination) vs. 26.36% (5-FU alone).[5] | [5] |
Note: Direct head-to-head comparative studies between Gedunin and 5-FU in the MNNG-induced rat model were not identified. The data is compiled from separate studies to provide a contextual comparison.
Oral Cancer Model
Model: 7,12-Dimethylbenz[a]anthracene (DMBA)-Induced Buccal Pouch Carcinogenesis in Hamsters.[6][7]
| Treatment Agent | Dosage | Key Findings | Tumor Incidence/Reduction | Reference |
| Gedunin | Not specified in available abstracts | Limonoids from Azadirachta indica, including Gedunin, are noted as promising anticancer agents in the HBP model.[8] | Gedunin has been documented to exhibit chemopreventive efficacy in the HBP model.[7] Specific quantitative data on tumor reduction was not available in the reviewed literature. | [8] |
| Cisplatin | Intraperitoneal injection | Ineffective in reducing tumor size when administered as a standalone intraperitoneal injection in one study.[9] | No notable difference in tumor size compared to the control group.[9] | [9] |
| Cisplatin (Topical Delivery System) | PRV111 patch | A novel topical delivery system for cisplatin resulted in significant tumor shrinkage and all hamsters remained tumor progression-free 10 days post-treatment.[9] | Significant tumor shrinkage.[9] | [9] |
| Cisplatin + Electroporation | 2 mg/kg cisplatin | The anti-tumor effect of cisplatin was significantly enhanced by the application of local electrical pulses, markedly reducing tumor size.[10] | Markedly reduced tumor size compared to cisplatin alone or electroporation alone.[10] | [10] |
| 13-cis-retinoic acid | 10 mg twice a week | Significantly delayed the onset of DMBA-induced carcinogenesis and resulted in smaller tumors.[11] | Delayed tumor development and reduced tumor size.[11] | [11] |
Note: Direct head-to-head comparative studies between Gedunin and Cisplatin in the DMBA-induced hamster model were not identified. The data is compiled from separate studies to provide a contextual comparison.
II. Experimental Protocols
MNNG-Induced Gastric Carcinogenesis in Rats
This protocol is based on the methodology described in the study by Al-Gebaly et al.[1]
-
Animal Model: 54 male Wistar rats (7-8 weeks old, weighing 180-200g) were used.[1]
-
Carcinogen Induction: Gastric carcinogenesis was induced by intragastric administration of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) at a dose of 200 mg/kg body weight, dissolved in water. MNNG was administered at 10-day intervals for a total of six doses.[1]
-
Treatment Groups:
-
Group 1 (MNNG Model): Received MNNG only.
-
Groups 2-4 (MNNG + Gedunin): Received MNNG and intragastric administration of Gedunin at concentrations of 1, 10, and 100 µg/kg body weight, respectively, at 10-day intervals for six doses.[1]
-
Group 5 (Gedunin Control): Received only the highest dose of Gedunin (100 µg/kg) three times a week.[1]
-
Group 6 (Control): Received no treatment.[1]
-
-
Duration: The study was conducted over a period of 60 days.[1]
-
Endpoint Analysis: At the end of the study, stomach tissues were collected for histopathological and immunohistochemical examinations to assess tumor incidence, morphology, and the expression of apoptotic proteins (caspase-9, Bax, Bcl-2).[1] Biochemical examinations of serum and tissue samples were performed to measure markers of oxidative stress and inflammation (e.g., IL-1β, IL-6, TNF-α).[1]
DMBA-Induced Oral Carcinogenesis in Hamsters
This is a generalized protocol for the widely used Hamster Buccal Pouch (HBP) model.[6][7]
-
Animal Model: Male Syrian golden hamsters are typically used.[12]
-
Carcinogen Induction: A 0.5% solution of 7,12-dimethylbenz[a]anthracene (DMBA) in mineral oil is topically applied to the left buccal pouch three times a week.[11][12]
-
Treatment Protocol: The administration of the test compound (e.g., Gedunin) can be done via various routes, including oral gavage or topical application, on days alternate to DMBA application.
-
Duration: The experimental period typically lasts for 14 to 16 weeks to allow for the development of well-differentiated squamous cell carcinomas.[11][12]
-
Endpoint Analysis: The buccal pouches are observed for the incidence, number, and size of visible tumors. Tissues are then harvested for histopathological analysis to confirm the presence and grade of carcinomas. Molecular analyses can be performed to investigate the expression of various biomarkers.[7]
III. Mechanism of Action: Signaling Pathways and Workflows
Gedunin's Anticancer Signaling Pathways
Gedunin exerts its anticancer effects by modulating multiple signaling pathways. A primary mechanism is the inhibition of Heat Shock Protein 90 (Hsp90), which leads to the destabilization of numerous oncogenic client proteins. Furthermore, Gedunin has been shown to inhibit the PI3K/AKT pathway, a critical regulator of cell survival and proliferation, and to induce apoptosis.
Caption: Gedunin's multifaceted anticancer mechanism.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a generalized workflow for validating the anticancer activity of a test compound like Gedunin in a chemically induced animal cancer model.
Caption: Workflow for in vivo anticancer drug validation.
References
- 1. Gedunin induces apoptosis and inhibits HMBG1/PI3K/AKT signaling pathways in a rat model of gastric carcinogenesis induced by methylnitronitrosoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of 5-fluorouracil on gastrointestinal carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hamster Buccal Pouch Model of Oral Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Of humans and hamsters: the hamster buccal pouch carcinogenesis model as a paradigm for oral oncogenesis and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A nanoengineered topical transmucosal cisplatin delivery system induces anti-tumor response in animal models and patients with oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced anti-tumour effect of cisplatin with low-voltage electrochemotherapy in hamster oral fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of hamster buccal pouch carcinogenesis by 13-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Anti-Cancer Potential of Gelomulide A: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive review of available data on Gelomulide A, a naturally occurring diterpenoid, highlights its cytotoxic effects against a variety of cancer cell lines. This guide provides a comparative analysis of its mechanism of action, offering valuable insights for researchers, scientists, and drug development professionals.
This compound is a member of the ent-abietane diterpenoid class of compounds, which are known for their potential anti-cancer properties. While research into the specific mechanisms of this compound is ongoing, this guide consolidates current knowledge to facilitate further investigation and drug discovery efforts.
Comparative Cytotoxicity of this compound and Related Compounds
The cytotoxic activity of this compound and its analogs has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies across different cell types, suggesting a degree of selectivity in its action.
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | FM-55-M1 | Human Melanoma | Moderate inhibition at 200 μM |
| Gelomulide K | MDA-MB-231 | Breast Cancer | 25.30 µmol·L⁻¹ |
| BT474 | Breast Cancer | 37.84 µmol·L⁻¹ | |
| MCF-7 | Breast Cancer | ~30 µmol·L⁻¹ | |
| MDA-MB-468 | Breast Cancer | ~35 µmol·L⁻¹ | |
| SKBR3 | Breast Cancer | ~28 µmol·L⁻¹ | |
| Jolkinolide B | K562 | Chronic Myeloid Leukemia | 12.1 µg/mL |
| Eca-109 | Esophageal Carcinoma | 23.7 µg/mL | |
| HepG2 | Liver Carcinoma | >50.0 µg/mL | |
| Doxorubicin | K562 | Chronic Myeloid Leukemia | Data not available in cited sources |
| HepG2 | Liver Carcinoma | Data not available in cited sources |
Note: Data for this compound is qualitative. IC50 values for Gelomulide K and Jolkinolide B, closely related ent-abietane diterpenoids, are provided for comparative purposes. Data for the common chemotherapeutic agent Doxorubicin is included as a benchmark, though direct comparative studies with this compound are limited.
Unraveling the Mechanism of Action: A Multi-faceted Approach
The precise molecular mechanisms by which this compound exerts its anti-cancer effects are under investigation. Based on studies of related compounds and other natural products, several key pathways are likely involved.
Induction of Apoptosis
A primary mechanism for many anti-cancer agents is the induction of programmed cell death, or apoptosis. While direct evidence for this compound is still emerging, other diterpenoids have been shown to induce apoptosis in cancer cells. This process is often characterized by cell shrinkage, DNA fragmentation, and the activation of a cascade of enzymes known as caspases.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Many chemotherapeutic agents work by halting the cell cycle, preventing cancer cells from proliferating. Diterpenoids and other natural compounds have been observed to cause cell cycle arrest at various phases (G1, S, or G2/M), thereby inhibiting tumor growth. Further research is needed to determine if this compound shares this mechanism.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. The inhibition of NF-κB is a key target for anti-cancer drug development. Some natural compounds have been shown to suppress NF-κB activation, suggesting a potential avenue for this compound's mechanism of action.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following outlines a standard methodology for assessing the cytotoxic effects of a compound like this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, typically DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizing the Pathways
To better understand the potential mechanisms of action and experimental workflows, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: Potential pathway of this compound-induced apoptosis.
A Comparative Analysis of Gelomulide A and Other Diterpenoids from Suregada: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Gelomulide A with other diterpenoids isolated from the Suregada genus. The following sections detail their biological activities, present available quantitative data for comparison, outline experimental protocols for key bioassays, and illustrate the implicated signaling pathways.
The genus Suregada is a rich source of structurally diverse diterpenoids, many of which exhibit promising biological activities. Among these, this compound, an abietane-type diterpenoid, has garnered significant interest. This guide aims to provide a comparative overview of this compound and other notable diterpenoids from Suregada, focusing on their cytotoxic and anti-inflammatory properties based on available experimental data.
Comparative Biological Activities: Cytotoxicity and Anti-inflammatory Effects
Diterpenoids isolated from various Suregada species, such as S. multiflora, S. glomerulata, and S. occidentalis, have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and antileishmanial activities[1][2][3]. The primary focus of this comparison is on the cytotoxic and anti-inflammatory potential of these compounds.
Cytotoxic Activity
Several studies have evaluated the cytotoxic effects of Suregada diterpenoids against various cancer cell lines. While direct comparative studies under identical conditions are limited, the available data provides valuable insights into their relative potencies.
A study on diterpenoids from Suregada occidentalis evaluated the cytotoxicity of this compound, Gelomulide B, Gelomulide D, and Gelomulide O against the FM-55-M1 human melanoma cell line. At a concentration of 200 μM, Gelomulide B and Gelomulide D showed the highest inhibition at 55% and 54% respectively, while this compound exhibited a 35% inhibition[4]. Another well-studied diterpenoid, Jolkinolide B, isolated from Suregada glomerulata, has shown significant cytotoxicity against various cancer cell lines, with IC50 values of 12.1 µg/mL against K562 (human chronic myeloid leukemia) cells and 33.64 µM against MKN45 (human gastric cancer) cells[5][6].
Table 1: Comparative Cytotoxicity of Diterpenoids from Suregada
| Compound | Cell Line | Concentration | % Inhibition | IC50 Value | Source(s) |
| This compound | FM-55-M1 (Melanoma) | 200 µM | 35% | - | [4] |
| Gelomulide B | FM-55-M1 (Melanoma) | 200 µM | 55% | - | [4] |
| Gelomulide D | FM-55-M1 (Melanoma) | 200 µM | 54% | - | [4] |
| Gelomulide O | FM-55-M1 (Melanoma) | 200 µM | 25% | - | [4] |
| Jolkinolide B | K562 (Leukemia) | - | - | 12.1 µg/mL | [5] |
| Jolkinolide B | MKN45 (Gastric Cancer) | - | - | 33.64 µM | [6] |
| Jolkinolide B | Eca-109 (Esophageal Carcinoma) | - | - | 23.7 µg/mL | [5] |
| Jolkinolide B | HepG2 (Hepatoma) | - | - | >50.0 µg/mL | [5] |
Note: A direct comparison of IC50 values is challenging due to variations in experimental conditions and cell lines across different studies.
Anti-inflammatory Activity
The anti-inflammatory potential of Suregada diterpenoids has been primarily assessed through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. Excessive NO production is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.
A study on the anti-inflammatory principles of Suregada multiflora provided a direct comparison of several diterpenoids. Helioscopinolide A demonstrated the most potent inhibitory activity on NO release with an IC50 value of 9.1 µM. In the same study, Helioscopinolide C and Suremulol D showed moderate activity with IC50 values of 24.5 µM and 29.3 µM, respectively[3][7].
Table 2: Comparative Anti-inflammatory Activity of Diterpenoids from Suregada
| Compound | Assay | Cell Line | IC50 Value | Source(s) |
| Helioscopinolide A | NO Inhibition | RAW 264.7 | 9.1 µM | [3][7] |
| Helioscopinolide C | NO Inhibition | RAW 264.7 | 24.5 µM | [3][7] |
| Suremulol D | NO Inhibition | RAW 264.7 | 29.3 µM | [3][7] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth[1][8][9][10].
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is determined using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance of the resulting colored azo dye at 540 nm.
-
Data Analysis: A standard curve of sodium nitrite is used to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined[11][12][13].
Signaling Pathways
The biological activities of many diterpenoids, including those from Suregada, are often attributed to their ability to modulate key cellular signaling pathways. The anti-inflammatory effects of these compounds are frequently linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[14][15][16][17][18][19][20].
Studies on diterpenoids from other plant sources have shown that they can interfere with this pathway at multiple levels, including inhibiting IKK activity, preventing IκBα degradation, and blocking the nuclear translocation of NF-κB[14][21]. For instance, Helioscopinolide A has been shown to exert its anti-inflammatory effects through the NF-κB pathway[22]. The inhibition of iNOS and COX-2 expression by some Suregada diterpenoids further supports the involvement of the NF-κB pathway[3].
Below is a generalized diagram illustrating the inhibition of the NF-κB signaling pathway by diterpenoids.
Caption: Inhibition of the NF-κB signaling pathway by Suregada diterpenoids.
The following diagram illustrates a typical experimental workflow for comparing the bioactivity of different diterpenoids.
Caption: Experimental workflow for comparative analysis of Suregada diterpenoids.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory principles of Suregada multiflora against nitric oxide and prostaglandin E2 releases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of apoptosis in K562 cells by jolkinolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. dovepress.com [dovepress.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of the nuclear factor-kappaB signaling pathway by leflunomide or triptolide also inhibits the anthralin-induced inflammatory response but does not affect keratinocyte growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. globalsciencebooks.info [globalsciencebooks.info]
- 20. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. 15-O-Acetyl-3-O-benzoylcharaciol and helioscopinolide A, two diterpenes isolated from Euphorbia helioscopia suppress microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Gelomulide Analogs and Standard Chemotherapy Drugs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelomulide A is a naturally occurring ent-abietane diterpenoid isolated from plants of the Suregada genus. While direct and extensive experimental data specifically for this compound is limited in publicly available literature, significant research has been conducted on its close structural analogs, such as Gelomulide K, Gelomulide M, and Jolkinolide B. These compounds have demonstrated notable cytotoxic effects against various cancer cell lines, prompting a comparative analysis against established standard-of-care chemotherapy agents. This guide provides a head-to-head comparison of the in vitro efficacy of these Gelomulide analogs with commonly used chemotherapy drugs, supported by available experimental data. The insights drawn from these related compounds offer a valuable preliminary assessment of the potential of this class of diterpenoids in oncology.
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxic activity of Gelomulide analogs and standard chemotherapy drugs was evaluated across a panel of human cancer cell lines, including lung (A549), breast (MCF-7, MDA-MB-231), and liver (HepG2). The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using the MTT assay.
| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| Gelomulide Analogs | ||||
| Gelomulide K | Moderate Cytotoxicity | Moderate Cytotoxicity | Moderate Cytotoxicity | Moderate Cytotoxicity |
| Gelomulide M | Moderate Cytotoxicity | Moderate Cytotoxicity | Moderate Cytotoxicity | Moderate Cytotoxicity |
| Jolkinolide B | ~33.7 - 63.66 | ~3.5 - 44.69 | ~0.3 - 33.3 | Not Widely Reported |
| Standard Chemotherapy | ||||
| Doxorubicin | > 20 | ~0.1 - 2.5 | Not Widely Reported | ~1.3 - 12.18 |
| Paclitaxel | Not Widely Reported | ~3.5 - 19 nM | ~0.3 - 300 nM | Not Widely Reported |
| Cisplatin | ~15.8 - 30 | ~5 - 20 | ~63.1 | ~10 - 20 |
Note: IC50 values can vary significantly between studies due to different experimental conditions. The values presented are a range compiled from multiple sources to indicate general potency.
Mechanism of Action: Induction of Apoptosis
Research into the molecular mechanisms of Gelomulide analogs, particularly Jolkinolide B, indicates that their anticancer activity is primarily driven by the induction of programmed cell death, or apoptosis.
Signaling Pathway:
The primary signaling cascade implicated in the pro-apoptotic effects of Jolkinolide B is the PI3K/Akt/mTOR pathway .[1][2] This pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumor progression.
Jolkinolide B has been shown to inhibit the phosphorylation of key proteins in this pathway, including Akt and mTOR.[1] This inhibition leads to the downstream activation of apoptotic processes. The proposed mechanism involves the modulation of pro- and anti-apoptotic proteins, such as the Bcl-2 family, leading to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell viability.
Workflow:
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (Gelomulide analogs or standard chemotherapy drugs).
-
Incubation: The plates are incubated for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.
Annexin V-FITC/PI Assay for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
Workflow:
Detailed Methodology:
-
Cell Treatment: Cells are treated with the test compound at a concentration known to induce cytotoxicity.
-
Cell Harvesting: After the treatment period, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Resuspension: The cell pellet is resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells (green fluorescence), while PI enters and stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity (red fluorescence). This allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Conclusion
The available preclinical data on Gelomulide analogs, particularly Jolkinolide B, suggest that this class of ent-abietane diterpenoids exhibits moderate to potent cytotoxic activity against a range of cancer cell lines. Their mechanism of action appears to be linked to the induction of apoptosis via inhibition of the critical PI3K/Akt/mTOR cell survival pathway. While a direct comparison with standard chemotherapy drugs reveals that the potency of these natural compounds may be in a similar micromolar range for some cell lines, further comprehensive studies are warranted. Specifically, head-to-head in vivo studies and investigations into the safety profile and pharmacokinetic properties of this compound and its promising analogs are essential to fully elucidate their therapeutic potential in oncology. The data presented in this guide serves as a foundational resource for researchers interested in the further development of this novel class of anticancer agents.
References
A Comparative Analysis of Gelomulide A: In Vivo Efficacy and Toxicity Versus Established Anticancer Agents
In the ongoing search for novel and more effective cancer therapeutics, natural products remain a vital source of lead compounds. Gelomulide A, an ent-abietane diterpenoid isolated from plants of the Suregada genus, has emerged as a compound of interest due to its demonstrated cytotoxic effects against various cancer cell lines in preclinical in vitro studies. This guide provides a comparative overview of the available data on this compound's anticancer potential against two widely used chemotherapeutic agents, Paclitaxel and Doxorubicin.
This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource to support further investigation into the therapeutic promise of this compound. It is important to note that while in vitro data for this compound is available, comprehensive in vivo efficacy and toxicity studies are limited. This guide, therefore, presents the existing data for this compound and draws a comparison with the well-established in vivo profiles of Paclitaxel and Doxorubicin to provide a contextual framework for future research.
In Vitro Efficacy of this compound
Initial studies have demonstrated the cytotoxic potential of this compound and related compounds against a panel of human cancer cell lines. The following table summarizes the available in vitro data.
| Compound | Cancer Cell Line | Assay Type | Efficacy Metric (IC₅₀/GI₅₀) | Reference |
| Gelomulide K | Lung (A549), Breast (MDA-MB-231, MCF7), Liver (HepG2) | Cytotoxicity Assay | Moderate cytotoxicity | [1] |
| Gelomulide M | Lung (A549), Breast (MDA-MB-231, MCF7), Liver (HepG2) | Cytotoxicity Assay | Moderate cytotoxicity | [1] |
| Euphonoid H | Prostate (C4-2B, C4-2B/ENZR) | Antiproliferative Assay | IC₅₀: 4.16 ± 0.42 to 5.74 ± 0.45 μM | [2] |
| Euphonoid I | Prostate (C4-2B, C4-2B/ENZR) | Antiproliferative Assay | IC₅₀: 4.16 ± 0.42 to 5.74 ± 0.45 μM | [2] |
Note: IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (half-maximal growth inhibition) are measures of a drug's potency in inhibiting a specific biological or biochemical function.
In Vivo Efficacy Comparison: Paclitaxel and Doxorubicin
Comprehensive in vivo studies for this compound are not yet available in the public domain. The following table presents a summary of the in vivo efficacy of Paclitaxel and Doxorubicin in established animal models to serve as a benchmark for future studies on this compound.
| Agent | Animal Model | Cancer Type (Cell Line) | Dosing Regimen | Key Efficacy Findings | Reference |
| Paclitaxel | Nude Mice | Human Lung Cancer (A549, NCI-H23, NCI-H460, DMS-273) | 12 and 24 mg/kg/day, IV for 5 days | Significant tumor growth inhibition compared to saline control. More effective than cisplatin at a comparable toxicity level. | [3] |
| Nude Mice | Paclitaxel-Resistant Human Colorectal Tumor (HCT-15) | Not specified | Nanoparticle formulation showed significant inhibition of tumor growth. | [4] | |
| Nude Mice | Human Breast Cancer (MAXF 574, MAXF 1384), Head and Neck Cancer (HNXF 1838, HNXF 1842), Lung Cancer (LXFA 1584) | Not specified | Nanoparticle formulation (PICN) showed good to excellent antitumor activity, superior to solvent-based paclitaxel. | [5] | |
| BALB/c Nude Mice | Mucinous Appendiceal Adenocarcinoma (TM00351, PMP-2, PMCA-3 PDX) | 25.0 mg/kg, IP, weekly | Dramatically reduced tumor growth (71.4% to 98.3% reduction). | [6] | |
| Doxorubicin | BALB-neuT Mice | Spontaneous Breast Cancer | 2 mg/kg (nanosponge formulation) | 60% inhibition of tumor growth at a dose five times lower than the standard therapeutic dose. | [7] |
| Xenograft Mice | Human Ovarian Cancer (SK-OV-3) | Not specified | Doxorubicin-loaded DNA-AuNP showed a 2.5 times higher tumor growth inhibition rate than free Doxorubicin. | [8] | |
| Juvenile Mice | EL4 Lymphoma | 4 mg/kg/week for 3 weeks | Inhibited tumor growth. | [9] | |
| 4T1 Mice | Breast Cancer | Not specified | Combination with cannabidiol significantly decreased tumor size. | [10] |
Toxicity Profile Comparison: Paclitaxel and Doxorubicin
The toxicological profile of a potential anticancer agent is as critical as its efficacy. As in vivo toxicity data for this compound is not available, the known toxicities of Paclitaxel and Doxorubicin are summarized below.
| Agent | Animal Model | Dosing Regimen | Observed Toxicities | Reference |
| Paclitaxel | Nude Mice | 3 cycles of 30 mg/kg/week for 3 weeks | Induced a 2.4-fold increase in micronucleated erythrocytes, indicating aneugenic potential. | [11] |
| Nude Mice | MTD: 20 mg/kg | The maximum tolerated dose (MTD) was determined to be 20 mg/kg. | [12] | |
| Rats | LD₅₀: 8.3 mg/kg (male), 8.8 mg/kg (female) | The median lethal dose (LD₅₀) was established. | [12] | |
| Balb/c Mice | 10 and 20 mg/kg | A micellar formulation showed reduced toxicity compared to the standard Taxol formulation. | [13] | |
| Doxorubicin | Rats | Single IP injection of 10 mg/kg; 10 daily IP injections of 1 mg/kg; 5 weekly IP injections of 2 mg/kg | Dose-dependent cardiotoxicity, leading to heart failure. The single high dose resulted in 80% mortality at day 28, while fractionated doses had better survival rates. | [14] |
| Rats | Not specified | Systemic toxicity affecting the heart, liver, brain, and kidney was observed through metabolomic analysis. | [15] | |
| Rats | Not specified | Doxorubicin is used as a model to induce cardiomyopathy for research purposes. | [16] | |
| Mice | 4 mg/kg/week for 3 weeks | Resulted in reduced body weight gain in juvenile mice. | [9] |
Proposed Mechanism of Action of this compound and Related Signaling Pathways
While the precise mechanism of action for this compound is still under investigation, studies on structurally related ent-abietane diterpenoids suggest potential interference with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and JAK/STAT pathways.[17]
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, growth, and proliferation.[18][19] Its aberrant activation is a common feature in many human cancers.[18]
Caption: The PI3K/Akt signaling pathway in cancer.
The JAK/STAT pathway is another crucial signaling route that transmits information from extracellular signals to the cell nucleus, leading to the activation of genes involved in immunity, cell division, and survival.[20] Dysregulation of this pathway is also implicated in various cancers.[20]
Caption: The JAK/STAT signaling pathway in cancer.
Experimental Protocols
Standardized protocols are essential for the reproducibility and reliability of in vivo studies. The following section details a general methodology for a subcutaneous tumor xenograft model, a commonly used approach in preclinical anticancer drug evaluation.[21][22][23][24]
-
Cell Culture and Preparation:
-
Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during the logarithmic growth phase.
-
The cells are washed with phosphate-buffered saline (PBS) and resuspended in a serum-free medium or PBS at a specific concentration (e.g., 1-5 x 10⁷ cells/mL).[24]
-
For some cell lines, the cell suspension is mixed with Matrigel to enhance tumor engraftment.[24]
-
-
Animal Model:
-
Immunodeficient mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.[25]
-
Animals are acclimatized to the laboratory conditions before the experiment.
-
-
Tumor Inoculation:
-
A specific volume of the cell suspension (e.g., 100-200 µL) is injected subcutaneously into the flank of each mouse.[24]
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers.
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Drug Administration:
-
Once the tumors reach a palpable size, the animals are randomized into control and treatment groups.
-
The test compound (e.g., this compound) and reference drugs (e.g., Paclitaxel, Doxorubicin) are administered according to the specified dosing schedule and route (e.g., intravenous, intraperitoneal, oral).
-
-
Efficacy and Toxicity Assessment:
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
Toxicity is assessed by monitoring changes in body weight, clinical signs of distress, and, in some cases, through hematological and histopathological analysis of major organs.[26]
-
Caption: Workflow for in vivo anticancer efficacy studies.
Conclusion
This compound, a natural diterpenoid, has demonstrated promising cytotoxic activity against cancer cells in in vitro settings. However, a significant gap exists in the understanding of its in vivo efficacy and toxicity. This guide has juxtaposed the available preclinical data for this compound with the extensive in vivo profiles of the established anticancer drugs, Paclitaxel and Doxorubicin.
The provided data for Paclitaxel and Doxorubicin highlight the benchmarks that new chemical entities like this compound must meet or exceed in terms of both antitumor activity and safety. The proposed mechanisms of action for related compounds, involving the PI3K/Akt and JAK/STAT pathways, offer a starting point for mechanistic studies of this compound.
For this compound to progress as a viable anticancer drug candidate, further rigorous preclinical evaluation is imperative. Future research should focus on:
-
In vivo efficacy studies in relevant animal models of cancer to determine its tumor growth inhibition potential.
-
Comprehensive toxicity profiling to establish a safe therapeutic window.
-
Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
-
Elucidation of its precise mechanism of action to identify biomarkers for patient selection and potential combination therapies.
The information compiled in this guide serves as a foundational resource to encourage and direct future research efforts aimed at fully characterizing the therapeutic potential of this compound in the field of oncology.
References
- 1. Cytotoxic ent-abietane diterpenes from Gelonium aequoreum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Efficacy of Paclitaxel Injection Concentrate for Nanodispersion in Patient-Derived Breast, Head and Neck, and Non-Small Cell Lung Cancer Mouse Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Improved Therapeutic Efficacy of Doxorubicin Chemotherapy With Cannabidiol in 4T1 Mice Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Weekly administration of paclitaxel induces long-term aneugenicity in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo evaluation of polymeric micellar paclitaxel formulation: toxicity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Doxorubicin cardiotoxicity in the rat: an in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 21. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 22. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 23. Transplantable Subcutaneous Tumor Models | Springer Nature Experiments [experiments.springernature.com]
- 24. yeasenbio.com [yeasenbio.com]
- 25. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 26. elearning.unite.it [elearning.unite.it]
Unraveling the Molecular Mysteries of Gelomulide A: A Guide to Putative Target Validation
Despite its recognized cytotoxic and anti-inflammatory potential, the precise molecular targets of Gelomulide A, a natural diterpenoid lactone, remain largely uncharacterized in publicly available scientific literature. This guide addresses the current landscape of knowledge surrounding this compound's mechanism of action and proposes a roadmap for the validation of its putative molecular targets, drawing comparisons with established methodologies and alternative compounds.
While direct, experimentally validated molecular targets of this compound are yet to be definitively identified, the broader class of terpenoid lactones provides clues to its potential mechanisms. Research suggests that a common pathway for these compounds involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. Furthermore, a recent study on a compound isolated from Suregada multiflora, the same plant source as this compound, indicated the inhibition of type-1 DNA topoisomerases. These findings present promising, albeit unconfirmed, avenues for investigating the specific molecular interactions of this compound.
This guide will, therefore, focus on the hypothetical validation of these two promising pathways—NF-κB and DNA topoisomerase—for this compound, providing a framework for researchers in drug discovery and chemical biology.
Putative Molecular Targets and Validation Strategies
To rigorously validate the potential interaction of this compound with the NF-κB and DNA topoisomerase pathways, a multi-pronged experimental approach is essential. Below, we outline key experiments, present hypothetical comparative data, and detail the necessary protocols.
Data Presentation: A Comparative Outlook
The following table summarizes hypothetical quantitative data that could be generated to compare the activity of this compound with known inhibitors of the NF-κB and DNA topoisomerase pathways.
| Target Pathway | Compound | Assay Type | Metric | Hypothetical Value | Reference Compound | Reference Value |
| NF-κB Signaling | This compound | Luciferase Reporter Assay | IC₅₀ | 5 µM | Parthenolide | 2 µM |
| This compound | Western Blot (p-IκBα) | % Inhibition @ 10 µM | 75% | Parthenolide | 85% | |
| This compound | EMSA | % Inhibition of DNA Binding @ 10 µM | 60% | |||
| DNA Topoisomerase I | This compound | DNA Relaxation Assay | IC₅₀ | 10 µM | Camptothecin | 0.5 µM |
| This compound | Cellular Thermal Shift Assay (CETSA) | Tagg (°C) | 2.5 °C | Camptothecin | 4 °C | |
| This compound | Pulldown Assay | Binding Affinity (Kd) | 15 µM |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for reproducible and reliable target validation. Here are the protocols for the key experiments cited above.
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Methodology:
-
HEK293T cells are transiently co-transfected with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization).
-
After 24 hours, cells are pre-treated with varying concentrations of this compound or the control inhibitor (Parthenolide) for 1 hour.
-
Cells are then stimulated with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Luciferase activity is measured using a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity is calculated, and the IC₅₀ value is determined by non-linear regression analysis.
DNA Topoisomerase I Relaxation Assay
Objective: To assess the ability of this compound to inhibit the catalytic activity of human DNA topoisomerase I.
Methodology:
-
Supercoiled plasmid DNA is incubated with recombinant human DNA topoisomerase I in the presence of varying concentrations of this compound or the control inhibitor (Camptothecin).
-
The reaction is allowed to proceed at 37°C for 30 minutes.
-
The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
-
The gel is stained with ethidium bromide and visualized under UV light.
-
The disappearance of the supercoiled DNA band and the appearance of the relaxed DNA band are quantified to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its putative target protein in a cellular context.
Methodology:
-
Intact cells are treated with this compound or a vehicle control.
-
The cell suspension is divided into aliquots and heated at different temperatures for a set time.
-
The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated fraction by centrifugation.
-
The amount of the target protein (e.g., DNA topoisomerase I) in the soluble fraction is quantified by Western blotting.
-
A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (Tagg) in the presence of this compound indicates direct binding.
Visualizing the Path Forward: Signaling Pathways and Workflows
To further clarify the proposed mechanisms and experimental strategies, the following diagrams have been generated.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: A generalized workflow for molecular target validation.
Caption: Logical framework for comparing this compound with reference compounds.
Conclusion
The exploration of this compound's molecular targets is a promising frontier in drug discovery. While definitive targets remain elusive, the proposed validation strategies for the NF-κB and DNA topoisomerase pathways offer a clear and actionable research plan. The successful identification and validation of this compound's molecular targets will not only elucidate its mechanism of action but also pave the way for its potential development as a therapeutic agent. The experimental protocols and comparative frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of this intriguing natural product.
A Comparative Analysis of the Structure-Activity Relationships of Gelomulide A and G
A detailed examination of the bioactive diterpenoids, Gelomulide A and Gelomulide G, reveals nuanced differences in their chemical structures that likely contribute to their biological activities. This guide provides a comparative overview of their structure-activity relationships, supported by available experimental data, to inform researchers and professionals in drug development.
This compound and Gelomulide G are members of the ent-abietane class of diterpenoids, natural products isolated from plants of the Suregada genus, notably Suregada multiflora.[1][2] These compounds have garnered scientific interest due to their significant biological activities, particularly their potential as antileishmanial agents.[1][2]
Structural Comparison
The core chemical scaffold of both this compound and Gelomulide G is the ent-abietane skeleton, which features a characteristic α,β-unsaturated γ-lactone ring. The key distinction between the two molecules lies in the nature and position of their substituent groups.
(Placeholder for detailed structural descriptions and a visual comparison of this compound and G structures, which will be added once the specific structural information is retrieved.)
Comparative Biological Activity
Both this compound and Gelomulide G have demonstrated significant activity against Leishmania donovani promastigotes, the causative agent of leishmaniasis.[1] Initial screenings have shown that both compounds exhibit inhibitory concentrations (IC50) below 20 µg/mL.[1][2] Furthermore, preliminary toxicological assessments using the brine shrimp bioassay indicate that neither compound exhibits significant cytotoxicity, with lethal concentrations (LC50) exceeding 300 µg/mL.[1]
Table 1: Comparative Biological Activity of this compound and G
| Compound | Biological Activity | Target Organism/Cell Line | IC50 / LC50 | Citation |
| This compound | Antileishmanial | Leishmania donovani promastigotes | < 20 µg/mL | [1][2] |
| Cytotoxicity | Brine shrimp | > 300 µg/mL | [1] | |
| Gelomulide G | Antileishmanial | Leishmania donovani promastigotes | < 20 µg/mL | [1][2] |
| Cytotoxicity | Brine shrimp | > 300 µg/mL | [1] |
Structure-Activity Relationship Insights
While a definitive comparative structure-activity relationship (SAR) study is yet to be published, initial findings from broader studies on diterpene lactones offer some preliminary insights. The antileishmanial activity of this class of compounds is thought to be associated with the presence of a C-8/14 epoxide and an unsubstituted C-1 position.[1] Conversely, the introduction of a keto group at the C-1 position appears to diminish activity, unless it forms part of an α,β-unsaturated system.[1] The presence of acetyl groups at the C-3 and C-6 positions has been observed to enhance the antileishmanial potential of some diterpenoids.[1]
A direct comparison of the specific structural features of this compound and G in light of these general SAR principles will be crucial for elucidating the precise contributions of their individual substituents to their biological profiles.
Experimental Protocols
Antileishmanial Activity Assay (In Vitro)
The antileishmanial activity of this compound and G was assessed against Leishmania donovani promastigotes. The following is a generalized protocol based on standard methods:
-
Culturing of Promastigotes: L. donovani promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum at a constant temperature (e.g., 22°C).
-
Compound Preparation: Stock solutions of this compound and G are prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.
-
Assay Procedure: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The test compounds at various concentrations are added to the wells. A positive control (e.g., a standard antileishmanial drug) and a negative control (solvent vehicle) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at the optimal growth temperature for the promastigotes.
-
Viability Assessment: Parasite viability is determined using a colorimetric method, such as the MTT assay, where the reduction of a tetrazolium salt to a colored formazan product by viable parasites is measured spectrophotometrically.
-
IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits parasite growth by 50%, is calculated by plotting the percentage of inhibition against the compound concentration.
Brine Shrimp Lethality Bioassay
This assay is a preliminary screen for cytotoxicity.
-
Hatching of Brine Shrimp: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant illumination and aeration.
-
Assay Setup: Nauplii (larvae) are collected after a specified hatching period (e.g., 48 hours) and transferred to vials containing seawater and the test compounds at various concentrations.
-
Incubation: The vials are kept under illumination for 24 hours.
-
Mortality Count: The number of dead nauplii in each vial is counted.
-
LC50 Determination: The 50% lethal concentration (LC50), the concentration of the compound that causes death in 50% of the nauplii, is determined using statistical analysis.
Signaling Pathway Analysis
Currently, there is no published data on the specific signaling pathways modulated by this compound or G. Future research should focus on elucidating their mechanism of action, which may involve pathways crucial for parasite survival or inflammatory responses.
Logical Workflow for SAR Analysis
To further elucidate the structure-activity relationships of this compound and G, the following experimental workflow is proposed:
Caption: Proposed workflow for a comprehensive comparative study of this compound and G.
Conclusion
This compound and G represent promising natural product leads for the development of new antileishmanial agents. While initial studies have confirmed their potent activity and low cytotoxicity, a detailed comparative analysis is necessary to fully understand their structure-activity relationships. Future research should focus on obtaining precise, comparative IC50 values, elucidating the specific roles of their structural differences, and investigating their mechanisms of action at the molecular level. Such studies will be invaluable for the rational design and optimization of more potent and selective therapeutic agents based on the gelomulide scaffold.
References
Safety Operating Guide
Prudent Disposal of Gelomulide A: A Guide for Laboratory Professionals
Chemical and Physical Properties of Gelomulide A
A clear understanding of the chemical and physical properties of this compound is the first step in establishing safe handling and disposal protocols. The following table summarizes key data for this compound.[1]
| Property | Value |
| Molecular Formula | C₂₂H₃₀O₅ |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | [(1S,3R,8R,10S,11R,14S,16S)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.0¹,³.0⁴,⁸.0¹¹,¹⁶]octadec-4-en-14-yl] acetate |
| CAS Number | 122537-59-1 |
| Appearance | Solid (assumed) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Experimental Protocols for Safe Disposal
The following step-by-step procedures are recommended for the proper disposal of this compound waste. These protocols are based on general best practices for the disposal of biologically active chemical waste and should be performed in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
2. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound (e.g., unused solutions, solvents from extraction or purification) should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
3. Waste Labeling:
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
4. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Follow all institutional guidelines for the storage of hazardous chemical waste.
5. Final Disposal:
-
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste.
-
Do not dispose of this compound down the drain or in the regular trash. As a biologically active compound, it has the potential to cause harm to aquatic life and disrupt ecosystems.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
Disclaimer: The information provided here is intended as a guide and should not replace the specific protocols and regulations of your institution. Always consult your institution's Environmental Health and Safety department for guidance on the proper disposal of chemical waste.
References
Personal protective equipment for handling Gelomulide A
This guide provides crucial safety and logistical information for the handling and disposal of Gelomulide A, a diterpenoid with cytotoxic properties. The following procedures are based on established safety protocols for handling potent cytotoxic compounds and are intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, stringent adherence to proper personal protective equipment is mandatory when handling this compound to prevent exposure through skin contact, inhalation, or ingestion. The recommended PPE is summarized in the table below.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978). Cuffs of the inner glove should be under the gown cuff and the outer glove over the gown cuff. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination. The design minimizes the risk of exposure through seams or gaps. |
| Eye and Face Protection | Full-face shield or safety goggles in combination with a fluid-resistant surgical mask. | Protects eyes and mucous membranes from splashes of solutions containing this compound. |
| Respiratory Protection | A fit-tested N95 or higher respirator should be used when handling the powdered form of the compound or when there is a risk of aerosol generation. | Minimizes the risk of inhaling aerosolized particles of the cytotoxic compound. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the spread of contamination outside of the designated handling area. |
Operational and Disposal Plans
Handling Procedures:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE), to protect both the user and the environment.
-
Weighing: When weighing the solid compound, use a balance inside a CVE to prevent the dissemination of powder.
-
Solution Preparation: When preparing solutions, work within a BSC. Slowly add the solvent to the solid to minimize aerosolization.
-
Transport: When transporting this compound, whether in solid or solution form, use sealed, shatterproof secondary containers that are clearly labeled with the compound's identity and hazard information.
Disposal Plan:
All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: Used gloves, gowns, shoe covers, and any other contaminated disposable materials should be placed in a designated, sealed, and clearly labeled cytotoxic waste container.
-
Sharps: Needles, syringes, and other sharps must be disposed of in a puncture-resistant cytotoxic sharps container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container for chemical waste disposal. Do not pour down the drain.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A common procedure involves a two-step process of washing with a detergent solution followed by a neutralizing agent, if applicable, or a thorough rinse.
Experimental Protocols
Protocol for Safe Handling and Preparation of a this compound Solution:
-
Preparation: Before starting, ensure the BSC or CVE is certified and functioning correctly. Gather all necessary materials, including PPE, the calculated amount of this compound, solvent, and disposal containers.
-
Donning PPE: Put on all required PPE in the correct order: shoe covers, inner gloves, gown, face mask, eye protection, and outer gloves.
-
Working in the Hood: Place all necessary equipment and materials in the BSC or CVE before starting work to minimize air disruption.
-
Weighing (if applicable): If working with the solid, carefully weigh the desired amount in a tared container inside the ventilated enclosure.
-
Solubilization: Add the solvent to the vial containing the solid this compound. Cap the vial and mix gently by inversion or vortexing until the solid is completely dissolved. Avoid shaking vigorously to prevent aerosol generation.
-
Aspiration: Use a new, sterile syringe and needle to aspirate the solution.
-
Post-Procedure: After use, carefully wipe down all surfaces in the hood with an appropriate cleaning agent. Dispose of all contaminated materials in the designated cytotoxic waste containers.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment. The inner gloves should be the last item removed.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Visual Workflow for Handling this compound
The following diagrams illustrate the procedural flow for safely handling this compound and the decision-making process for selecting the appropriate personal protective equipment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
